1-Hydroxycyclobutane-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxycyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4(7)5(8)2-1-3-5/h8H,1-3H2,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRHDKDHDLUODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Hydroxycyclobutane-1-carboxamide CAS 1247705-07-2 properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 1-Hydroxycyclobutane-1-carboxamide (CAS 1247705-07-2) in Advanced Therapeutics
Executive Summary
As a Senior Application Scientist specializing in bioconjugation and small-molecule drug design, I have observed that the bottleneck in next-generation Antibody-Drug Conjugate (ADC) development frequently lies in the physicochemical properties of the linker-payload complex. 1-Hydroxycyclobutane-1-carboxamide (CAS 1247705-07-2) has emerged as a critical structural building block in this domain. This whitepaper deconstructs the compound's core properties, its mechanistic rationale in exatecan-based payload engineering, and provides field-validated synthetic protocols for its integration.
Physicochemical Profiling & Structural Rationale
1-Hydroxycyclobutane-1-carboxamide is a specialized cycloaliphatic amide. Its molecular architecture consists of a four-membered cyclobutane ring substituted at the C1 position with both a hydroxyl (-OH) and a carboxamide (-C(=O)NH₂).
The causality behind selecting this specific motif in drug design is rooted in its unique steric and electronic profile:
-
Conformational Rigidity: The cyclobutane ring restricts the rotational freedom of the molecule. When integrated into a drug linker, this rigidity provides predictable binding kinetics and steric shielding of adjacent labile bonds[1].
-
Hydrophilicity Modulation: Highly hydrophobic payloads (like camptothecin derivatives) often cause ADC aggregation, leading to rapid systemic clearance and hepatotoxicity. The alpha-hydroxyl group acts as a potent hydrogen bond donor and acceptor, significantly reducing the lipophilicity of the moiety (XLogP3 of -0.8) and enhancing overall aqueous solubility[2].
Table 1: Core Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 1-hydroxycyclobutane-1-carboxamide | [2] |
| CAS Number | 1247705-07-2 | [2] |
| Molecular Formula | C₅H₉NO₂ | [2] |
| Molecular Weight | 115.13 g/mol | [2] |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | [2] |
| XLogP3 | -0.8 |[2] |
Mechanistic Role in ADC Payload Engineering
In the development of anti-TROP-2 and anti-Claudin ADCs, topoisomerase I inhibitors like exatecan are frequently utilized as the cytotoxic payload[3],[4]. However, native exatecan requires structural modification to optimize its release kinetics and bystander killing effect.
By synthesizing an exatecan derivative that incorporates a 1-hydroxycyclobutane-1-carboxamide moiety (typically via the coupling of 1-hydroxycyclobutanecarboxylic acid with the exatecan amine core), developers achieve a self-validating delivery system[5]. The bulky cyclobutane ring sterically protects the amide linkage from premature enzymatic hydrolysis in the bloodstream. Once the ADC is internalized by the tumor cell via receptor-mediated endocytosis, the acidic and enzyme-rich environment of the lysosome cleaves the linker, releasing the active exatecan derivative to induce DNA damage and apoptosis[1].
Figure 1: Mechanistic pathway of ADC internalization and payload release.
Standardized Synthetic Protocol: Amide Coupling Workflow
To ensure reproducibility and high yield when forming the 1-hydroxycyclobutane-1-carboxamide functional group on an exatecan core, standard peptide coupling chemistry must be meticulously controlled. The following methodology details the synthesis of the derivative, utilizing EDC/HOBt coupling optimized for delicate cytotoxic payloads[3],[6].
Step-by-Step Methodology:
-
Solubilization: Dissolve the exatecan precursor (e.g., 3.0 mg, 5.64 μmol) in a co-solvent system of absolute ethanol (2.0 mL) and anhydrous N,N-dimethylformamide (DMF, 0.4 mL)[3]. Causality: DMF ensures the complete dissolution of the highly hydrophobic exatecan core, while ethanol modulates the polarity to stabilize the transition state of the coupling reaction.
-
Base Activation: Cool the mixture to 0–5 °C using an ice-water bath. Add N-methylmorpholine (NMM, 0.3 mL) dropwise until the solution clears[6]. Causality: NMM acts as a mild, non-nucleophilic base. It deprotonates the amine hydrochloride salt of the exatecan precursor, rendering it nucleophilic without triggering unwanted side reactions.
-
Coupling Reagent Addition: Sequentially add 1-hydroxycyclobutanecarboxylic acid (2.0 mg, 17.22 μmol), 1-hydroxybenzotriazole (HOBt, 2.3 mg, 17.0 μmol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 3.2 mg, 16.7 μmol)[5]. Causality: EDC activates the carboxylic acid, while HOBt rapidly reacts with the O-acylisourea intermediate to form a stable, active ester. This suppresses racemization and maximizes the yield of the target amide.
-
Reaction Progression: Stir the mixture at 0–5 °C for 10 minutes to control the initial exothermic activation, then remove the ice bath and allow the reaction to proceed at room temperature for 2 hours[7].
-
Isolation & Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting residue via preparative thin-layer chromatography (TLC) or HPLC to yield the pure 1-hydroxycyclobutane-1-carboxamide exatecan derivative[6].
Figure 2: Experimental workflow for the amide coupling of exatecan derivatives.
Safety, Handling, and GHS Compliance
When utilizing CAS 1247705-07-2 as a standalone reagent or analytical standard, strict adherence to laboratory safety protocols is required. The compound is classified under the Globally Harmonized System (GHS) as a localized irritant[2]. All handling should be conducted within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Prevention Protocols |
|---|---|---|---|
| Skin Irritation | 2 | H315: Causes skin irritation | P264 (Wash thoroughly), P280 (Wear protective gloves) |
| Eye Irritation | 2A | H319: Causes serious eye irritation | P305+P351+P338 (Rinse cautiously with water) |
| STOT SE | 3 | H335: May cause respiratory irritation | P261 (Avoid breathing dust), P271 (Use outdoors/well-ventilated area) |
References
-
[2] 1-Hydroxycyclobutane-1-carboxamide | C5H9NO2 | CID 62389822 - PubChem. National Institutes of Health (NIH). URL:[Link]
-
[1] US20210353764A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof. Google Patents. URL:
-
[3] Anti-TROP-2 antibody-exatecan analog conjugate and medical use thereof. Justia Patents / Google Patents. URL:
-
[5] EP3858386A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof. Google Patents. URL:
-
[4] WO2021115426A1 - Anti-claudin antibody-drug conjugate and pharmaceutical use thereof. Google Patents. URL:
-
[7] WO2020063676A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof. Google Patents. URL:
-
[6] Anti-TROP-2 antibody-exatecan analog conjugate and medical use thereof (Detailed Synthesis). Justia Patents. URL:[Link]
Sources
- 1. US20210353764A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 2. 1-Hydroxycyclobutane-1-carboxamide | C5H9NO2 | CID 62389822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. WO2021115426A1 - Anti-claudin antibody-drug conjugate and pharmaceutical use thereof - Google Patents [patents.google.com]
- 5. EP3858386A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
1-Hydroxycyclobutane-1-carboxamide: Molecular Properties, Synthesis, and Applications in Advanced Drug Design
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of small, conformationally restricted building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 1-Hydroxycyclobutane-1-carboxamide has emerged as a critical intermediate, particularly in the design of complex targeted therapies such as Antibody-Drug Conjugates (ADCs)[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and a validated synthetic methodology, designed specifically for researchers and drug development professionals.
Physicochemical Properties & Molecular Identity
Understanding the fundamental properties of 1-Hydroxycyclobutane-1-carboxamide is the first step in leveraging it for rational drug design. The compound features a strained four-membered carbon ring substituted with geminal hydroxyl and carboxamide groups.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 1-Hydroxycyclobutane-1-carboxamide |
| CAS Number | 1247705-07-2 |
| Molecular Formula | C5H9NO2 |
| Molecular Weight | 115.13 g/mol |
| Monoisotopic Mass | 115.0633 Da |
| SMILES | O=C(C1(O)CCC1)N |
| PubChem CID | 62389822 |
Data compiled from authoritative chemical databases[2] and commercial suppliers[3].
Structural Causality and Conformational Restriction
The utility of the cyclobutane ring lies in its ability to restrict the conformational flexibility of the attached functional groups. This rigid scaffold locks the geminal hydroxyl and carboxamide groups into a specific spatial arrangement.
-
Thermodynamic Advantage: By pre-organizing the molecule into a bioactive conformation, the entropic penalty typically incurred upon binding to a target protein is significantly reduced.
-
Supramolecular Synthons: The hydroxyl group serves as a potent hydrogen bond donor and acceptor. Simultaneously, the carboxamide group participates in robust intermolecular hydrogen bonding networks (synthons), frequently forming linear chains or cyclic dimers in solid-state and target-binding scenarios[4].
Applications in Advanced Therapeutics (ADCs)
1-Hydroxycyclobutane-1-carboxamide is prominently utilized in the synthesis of highly potent anti-tumor compounds, specifically as a structural component in exatecan analogues (topoisomerase I inhibitors) used as ADC payloads[1].
Why use this specific moiety in an ADC linker-payload?
-
Steric Shielding: The cyclobutane ring introduces steric hindrance around adjacent cleavage sites (e.g., peptide bonds in the linker), precisely tuning the release kinetics of the payload by lysosomal enzymes like cathepsin B.
-
Solubility Enhancement: The highly polar nature of the geminal hydroxy and carboxamide groups improves the overall aqueous solubility of the otherwise hydrophobic exatecan payload. This reduces the risk of ADC aggregation, a critical quality attribute (CQA) in biomanufacturing.
Workflow for synthesizing and integrating 1-hydroxycyclobutane-1-carboxamide into ADC payloads.
Experimental Protocol: Synthesis of 1-Hydroxycyclobutane-1-carboxamide
The following protocol details the synthesis of 1-hydroxycyclobutane-1-carboxamide from its precursor, 1-hydroxycyclobutane-1-carboxylic acid.
Rationale & Causality of Reagent Selection
-
Coupling Agent (HATU): HATU is selected over traditional EDC/NHS coupling because the tertiary carboxylic acid on the cyclobutane ring is highly sterically hindered. HATU generates an active HOAt ester, which is highly reactive and stabilized by an internal hydrogen bond, accelerating the amidation process and minimizing side reactions.
-
Ammonia Source (NH₄Cl): Ammonium chloride is used in combination with a non-nucleophilic base (DIPEA) as a stable, easily handled solid ammonia source, avoiding the need for pressurized ammonia gas.
Step-by-Step Methodology
1. Preparation of the Reaction Mixture:
-
Charge a dry, nitrogen-purged round-bottom flask with 1-hydroxycyclobutane-1-carboxylic acid (1.0 eq, e.g., 500 mg).
-
Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.
2. Activation of the Carboxylic Acid:
-
Add HATU (1.2 eq) to the solution at 0 °C.
-
Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The solution will typically turn a pale yellow as the active HOAt ester forms. Stir at 0 °C for 30 minutes.
3. Amidation:
-
Add Ammonium Chloride (
) (2.0 eq) in a single portion. -
Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours.
4. Self-Validating Reaction Monitoring:
-
Validation Check: At the 1-hour mark, extract a 10 µL aliquot, dilute in MeCN/H₂O, and analyze via LC-MS.
-
Interpretation: The disappearance of the starting material mass (
) and the appearance of the product mass ( ) confirms the sequence is proceeding correctly. If a mass corresponding to the HOAt ester ( ) is dominant without product formation, the effective concentration of free ammonia is insufficient, prompting the addition of another 1.0 eq of DIPEA.
5. Quenching and Extraction:
-
Quench the reaction by adding saturated aqueous
(equal volume to DMF). -
Extract the aqueous layer with Ethyl Acetate (EtOAc) (
mL). -
Wash the combined organic layers with 5% aqueous
( mL) to remove residual DMF, followed by a final wash with brine.
6. Purification:
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude residue via flash column chromatography (Silica gel, Eluent: Dichloromethane/Methanol gradient from 100:0 to 90:10) to yield the pure 1-hydroxycyclobutane-1-carboxamide as a white solid.
Conclusion
1-Hydroxycyclobutane-1-carboxamide (C5H9NO2) is far more than a simple organic building block; it is a highly engineered structural motif that imparts critical conformational rigidity and metabolic stability to advanced therapeutics. By understanding its physicochemical parameters and mastering its sterically demanding synthesis, drug development professionals can effectively leverage this compound in the creation of next-generation ADC payloads and targeted small molecules.
References
- PubChemLite: 1-hydroxycyclobutane-1-carboxamide (C5H9NO2). uni.lu.
- 1247705-07-2 | 1-hydroxycyclobutane-1-carboxamide. BLD Pharm.
- ANTITUMOR COMPOUND, AND PREPARATION METHOD THEREFOR AND USE THEREOF - EP 4223318 A1. European Patent Office.
- Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. ResearchGate.
Sources
1-Hydroxycyclobutane-1-carboxamide PubChem CID 62389822
An In-Depth Technical Guide to 1-Hydroxycyclobutane-1-carboxamide (PubChem CID: 62389822) for Drug Discovery Professionals
Authored by a Senior Application Scientist
Foreword: Unveiling the Potential of a Novel Scaffold
In the landscape of modern medicinal chemistry, the exploration of novel chemical space is paramount to the discovery of next-generation therapeutics. Small, rigid scaffolds have garnered significant attention for their ability to confer unique pharmacological properties. Among these, the cyclobutane moiety stands out for its distinct three-dimensional geometry and its increasing presence in clinical candidates.[1][2] This guide provides an in-depth technical overview of 1-Hydroxycyclobutane-1-carboxamide, a compound at the intersection of several key structural motifs of interest in drug discovery. While public domain data on this specific molecule is nascent, this document aims to provide a comprehensive resource by analyzing its fundamental properties, contextualizing it within the broader landscape of cyclobutane-containing drugs, and postulating its potential applications and avenues for future research.
Core Compound Analysis: 1-Hydroxycyclobutane-1-carboxamide
Structural and Physicochemical Properties
1-Hydroxycyclobutane-1-carboxamide is a small molecule characterized by a central four-membered cyclobutane ring, substituted with both a hydroxyl and a carboxamide group at the same carbon atom. This unique arrangement of functional groups on a constrained ring system suggests the potential for specific vectoral presentation of hydrogen bond donors and acceptors, a critical feature for molecular recognition by biological targets.
| Identifier | Value | Source |
| PubChem CID | 62389822 | [3] |
| Molecular Formula | C5H9NO2 | PubChem[3] |
| Molecular Weight | 115.13 g/mol | PubChem[3] |
| IUPAC Name | 1-hydroxycyclobutane-1-carboxamide | PubChem[3] |
| SMILES | C1CC(C1)(C(=O)N)O | PubChem[3] |
| InChIKey | CYRHDKDHDLUODS-UHFFFAOYSA-N | PubChem[3] |
| XLogP3-AA (Predicted) | -0.8 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
The negative XLogP3-AA value indicates a high degree of hydrophilicity, a property that can be advantageous for solubility but may present challenges for cell permeability. The presence of two hydrogen bond donors and two acceptors in a compact structure suggests a high potential for forming strong interactions with protein targets.
Hazard and Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard.[3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be employed when handling this compound. Work in a well-ventilated area or a chemical fume hood is recommended.
The Cyclobutane Ring in Modern Drug Discovery
The inclusion of a cyclobutane ring in a drug candidate is a deliberate design choice aimed at leveraging its unique stereochemical properties.[1][2] Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring is conformationally restricted, adopting a puckered geometry.[4] This rigidity can be advantageous in several ways:
-
Conformational Constraint: By locking a portion of the molecule in a defined orientation, the entropic penalty of binding to a target can be reduced, potentially leading to higher affinity.[1]
-
Improved Metabolic Stability: The cyclobutane scaffold can be more resistant to metabolic degradation compared to linear alkyl chains, potentially improving a drug's pharmacokinetic profile.[4]
-
Vectoral Projection of Substituents: The defined geometry of the cyclobutane ring allows for precise positioning of functional groups in three-dimensional space, which can be crucial for optimizing interactions with a biological target.[1]
-
Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering a way to modulate physicochemical properties while maintaining or improving biological activity.[1]
Approved Drugs and Clinical Candidates Containing a Cyclobutane Moiety
The utility of the cyclobutane ring is not merely theoretical; several marketed drugs incorporate this scaffold:
-
Carboplatin: An anticancer agent where a cyclobutane-1,1-dicarboxylate ligand is chelated to a platinum center.[4]
-
Boceprevir: A protease inhibitor for the treatment of hepatitis C, which contains a cyclobutane group in its P1 region.[4]
-
Apalutamide: An androgen receptor antagonist for the treatment of prostate cancer, featuring a spirocyclic cyclobutane.[4]
The increasing number of cyclobutane-containing compounds entering clinical trials underscores the growing appreciation for this structural motif in the pharmaceutical industry.[2]
Synthesis Strategies and Methodologies
Postulated Synthetic Workflow
A logical approach to the synthesis of 1-Hydroxycyclobutane-1-carboxamide would likely start from a readily available cyclobutane precursor, such as cyclobutanone.
Caption: A postulated synthetic pathway to 1-Hydroxycyclobutane-1-carboxamide.
Step-by-Step Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol for the synthesis of 1-Hydroxycyclobutane-1-carboxamide. This protocol is based on well-established transformations and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of 1-Hydroxycyclobutane-1-carbonitrile (Cyanohydrin Formation)
-
To a stirred solution of cyclobutanone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a Lewis acid (e.g., ZnI2, 0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.
-
Deprotection can be achieved by treatment with a mild acid (e.g., 1M HCl) in a protic solvent (e.g., methanol or THF) to yield 1-Hydroxycyclobutane-1-carbonitrile.
Step 2: Synthesis of 1-Hydroxycyclobutane-1-carboxylic acid (Hydrolysis of the Nitrile)
-
To the crude 1-Hydroxycyclobutane-1-carbonitrile from the previous step, add a solution of concentrated hydrochloric acid (e.g., 6M HCl).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 12-24 hours. Monitor the reaction for the formation of the carboxylic acid and the disappearance of the nitrile.
-
Cool the reaction mixture to room temperature and then to 0 °C to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1-Hydroxycyclobutane-1-carboxylic acid.[5][6]
Step 3: Synthesis of 1-Hydroxycyclobutane-1-carboxamide (Amide Formation)
-
Suspend 1-Hydroxycyclobutane-1-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of aqueous ammonia (e.g., 28% NH4OH, 2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-Hydroxycyclobutane-1-carboxamide.
Potential Biological Activity and Therapeutic Applications
While no specific biological activity has been reported for 1-Hydroxycyclobutane-1-carboxamide in the peer-reviewed literature, we can infer potential areas of interest based on its structural features.
The α-Hydroxy-Carboxamide Moiety
The α-hydroxy-carboxamide functional group is a key structural feature in several biologically active molecules. This moiety can act as a potent metal-chelating group, suggesting potential applications as inhibitors of metalloenzymes. Furthermore, the hydrogen bonding capabilities of this group can contribute to high-affinity interactions with a variety of protein targets.
Cyclobutane as a Bioactive Scaffold
As previously discussed, the cyclobutane ring is increasingly utilized in the design of novel therapeutics across various disease areas.[1][2] The rigid nature of the ring can lead to improved selectivity and potency. Natural products containing the cyclobutane skeleton have been shown to possess antimicrobial and antitumor activities.
Postulated Therapeutic Targets
Given the structural features of 1-Hydroxycyclobutane-1-carboxamide, several classes of therapeutic targets could be of interest for screening:
-
Metalloenzymes: The α-hydroxy-carboxamide group could chelate active site metal ions (e.g., Zn2+, Mg2+, Fe2+) in enzymes such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).
-
Proteases: The rigid scaffold could serve as a platform for designing inhibitors that fit into well-defined active sites of proteases.
-
Kinases: The molecule could serve as a starting point for fragment-based drug discovery (FBDD) campaigns targeting the hinge region or other pockets of protein kinases.[7]
Caption: Potential therapeutic target classes for 1-Hydroxycyclobutane-1-carboxamide.
Future Research Directions and Conclusion
1-Hydroxycyclobutane-1-carboxamide represents an intriguing, yet underexplored, molecule for drug discovery. Its simple, rigid structure combined with key functional groups for molecular recognition makes it an attractive starting point for medicinal chemistry campaigns.
Key areas for future investigation include:
-
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis, along with full analytical characterization (NMR, HRMS, IR, etc.), is a critical first step.
-
Biological Screening: Broad screening against diverse panels of biological targets (e.g., enzymes, receptors) is needed to identify its primary biological activity.
-
Fragment-Based Screening: Its small size and high sp3 character make it an ideal candidate for inclusion in fragment libraries for FBDD.[7]
-
Analogue Synthesis and SAR Studies: Systematic modification of the core structure (e.g., substitution on the cyclobutane ring, modification of the carboxamide) will be essential to develop structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
References
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PubChem. (n.d.). 1-Hydroxycyclobutane-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 1-hydroxycyclobutane-1-carboxamide (C5H9NO2). Retrieved from [Link]
- Wessjohann, L. A., et al. (2005). Cyclobutanes in Small‐Molecule Drug Candidates.
- Kutasi, C., et al. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 10(2), 133-146.
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LookChem. (n.d.). 1-Hydroxycyclopentane-1-carboxamide. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.
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MDPI. (2024, May 22). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules. Retrieved from [Link]
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ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Retrieved from [Link]
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PubChem. (n.d.). 1-Hydroxycyclohexane-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
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Chemspace. (n.d.). 1-(1-hydroxycyclobutyl)-N-methylcyclopentane-1-carboxamide. Retrieved from [Link]
- PMC. (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.
- Google Patents. (n.d.). Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
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Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
- Patsnap Eureka. (2020, March 6).
- Google Patents. (n.d.). Cyclobutane containing carboxylic acid gpr120 modulators.
- Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Biological Activity COX-1-Inhibitor.
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PubChemLite. (n.d.). 1-hydroxycyclopentane-1-carboxamide (C6H11NO2). Retrieved from [Link]
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- ResearchGate. (2026, January 12).
- Vrije Universiteit Amsterdam. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery.
- JOCPR. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b.
- Benchchem. (n.d.). Comparative Analysis of the Biological Activity of 1-(1-Hydroxy-1-methylethyl)cyclopentanol and Structurally Related Compounds.1-(1-Hydroxy-1-methylethyl)
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. 1-Hydroxycyclobutane-1-carboxamide | C5H9NO2 | CID 62389822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. 1-hydroxycyclobutane-1-carboxylic acid | CAS 41248-13-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 1-hydroxycyclobutane-1-carboxylic acid | 41248-13-9 [sigmaaldrich.com]
- 7. research.vu.nl [research.vu.nl]
Comparative Structural & Functional Analysis: 1-Hydroxycyclobutane-1-carboxamide vs. 1-Hydroxycyclobutane-1-carboxylic Acid
Executive Summary & Scope
This technical guide analyzes the structural, physicochemical, and synthetic distinctions between 1-hydroxycyclobutane-1-carboxylic acid (1-HCA) and its primary amide derivative, 1-hydroxycyclobutane-1-carboxamide (1-HCAM) .
These gem-disubstituted cyclobutanes serve as critical conformational restrictors in medicinal chemistry. The cyclobutane ring, unlike the rigid cyclopropane or the flexible cyclopentane, offers a unique "puckered" geometry that directs substituent vectors into precise regions of chemical space. This guide explores how converting the acid to the amide alters hydrogen bonding networks, metabolic stability, and permeability—key factors in bioisosteric replacement during lead optimization.
Structural Dynamics & Conformational Analysis
The Cyclobutane "Pucker"
Unlike planar cyclopropane, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1]
-
Puckering Angle: Typically ~25–35°.
-
Gem-Disubstitution Effect: In both 1-HCA and 1-HCAM, the geminal substitution at C1 locks the ring into a specific pucker to minimize 1,3-diaxial-like interactions.
-
Substituent Orientation: The bulky carboxyl/carboxamide group generally adopts the equatorial-like position to minimize steric strain, forcing the hydroxyl group into the axial-like position.
Intramolecular Hydrogen Bonding
A critical differentiator between these molecules is their capacity for intramolecular hydrogen bonding (IMHB), which influences membrane permeability (molecular chameleons).
-
1-HCA (Acid): The
-hydroxyl group acts as a donor to the carbonyl oxygen of the carboxylic acid, forming a stable 5-membered ring motif. However, in the solid state, intermolecular dimerization often overrides this. -
1-HCAM (Amide): The amide offers a more complex donor/acceptor profile. The amide -NH
can donate to the -hydroxyl oxygen, or the -hydroxyl can donate to the amide carbonyl. This "closed" conformation masks polar surface area (PSA), potentially improving lipophilicity ( ) relative to the open conformer.
Figure 1: Structural divergence driven by H-bonding preferences in the puckered cyclobutane scaffold.
Physicochemical Profiling
The conversion of the acid to the amide significantly alters the physicochemical landscape, primarily by removing the ionizable center.
| Property | 1-HCA (Acid) | 1-HCAM (Amide) | Impact on Drug Design |
| CAS Number | 41248-13-9 | 56396-88-4 | Identification |
| Molecular Weight | 116.12 g/mol | 115.13 g/mol | Negligible change |
| pKa (Predicted) | ~4.05 (Acidic) | ~15 (Neutral) | Acid is anionic at pH 7.4; Amide is neutral. |
| LogP (Oct/Water) | ~ -0.2 to 0.1 | ~ -0.8 to -0.5 | Amide is more polar but lacks charge penalty. |
| H-Bond Donors | 2 (OH, COOH) | 2 (OH, NH2) | Amide has distinct donor geometry. |
| H-Bond Acceptors | 3 | 3 | Similar count, different strength. |
| TPSA | ~57 Ų | ~63 Ų | Amide has slightly higher TPSA but better CNS potential due to neutrality. |
Key Insight: While the amide (1-HCAM) has a lower LogP (more hydrophilic) than the unionized acid, it is neutral at physiological pH. The acid (1-HCA) exists almost exclusively as a carboxylate anion at pH 7.4, which creates a massive desolvation penalty for crossing lipid membranes. Therefore, 1-HCAM often exhibits superior passive permeability .
Synthetic Methodologies
The synthesis of both molecules typically proceeds via a common intermediate: Cyclobutanone . The "Cyanohydrin Route" is the industry standard for generating gem-disubstituted
Workflow: The Cyanohydrin Route
-
Nucleophilic Addition: Cyclobutanone reacts with HCN (or TMSCN/ZnI
) to form the cyanohydrin. -
Hydrolysis (Bifurcation Point):
-
Partial Hydrolysis (Acidic/Basic): Stops at the primary amide (1-HCAM).
-
Full Hydrolysis (Strong Acid/Heat): Converts the nitrile/amide to the carboxylic acid (1-HCA).[2]
-
Figure 2: Divergent synthesis from cyclobutanone. Control of hydrolysis conditions determines selectivity.
Detailed Protocol: Synthesis of 1-HCAM (Amide)
Note: Cyanides are toxic. Perform in a well-ventilated fume hood.
-
Cyanohydrin Formation:
-
To a stirred solution of cyclobutanone (1.0 eq) in DCM at 0°C, add TMSCN (1.1 eq) and a catalytic amount of ZnI
(0.01 eq). -
Stir at RT for 2 hours. Monitor by IR (appearance of weak -CN stretch at ~2240 cm
is often elusive; disappearance of ketone C=O at 1780 cm is better). -
Quench with MeOH/HCl to deprotect the silyl ether. Concentrate to yield 1-hydroxycyclobutanecarbonitrile.
-
-
Partial Hydrolysis to Amide:
-
Dissolve the nitrile in conc. H
SO at 0°C. -
Stir at room temperature for 12–24 hours. Crucial: Do not heat, or you will generate the acid.
-
Pour onto crushed ice and neutralize carefully with NaHCO
or NH OH. -
Extract with EtOAc (x3). The amide is moderately water-soluble, so salt the aqueous layer (NaCl).
-
Validation: MS (ESI+) shows M+H = 116.1. NMR shows broad singlets for NH
(exchangeable with D O).
-
Analytical Characterization (Fingerprinting)
Distinguishing the acid from the amide requires careful spectroscopic analysis.
| Technique | 1-HCA (Acid) | 1-HCAM (Amide) |
| IR Spectroscopy | Broad O-H stretch (2500–3300 cm | Sharp doublet N-H stretch (~3400, 3200 cm |
| No exchangeable protons in CDCl | Two broad singlets for NH | |
| Carbonyl carbon typically 178–182 ppm . | Carbonyl carbon typically 175–178 ppm (shielded relative to acid). |
Pharmacological Implications: Bioisosterism
In drug development, the transition from 1-HCA to 1-HCAM is a classic bioisosteric replacement strategy .
-
Metabolic Stability: The primary amide is generally more stable than the ester (if used as a prodrug) but less stable than the acid in plasma. However, amides are susceptible to amidases.
-
CNS Penetration: 1-HCA is a substrate for organic anion transporters (OATs) and is largely excluded from the CNS due to its negative charge. 1-HCAM, being neutral, crosses the Blood-Brain Barrier (BBB) more effectively via passive diffusion.
-
Binding Affinity: The amide NH
acts as a hydrogen bond donor, whereas the acid carboxylate acts primarily as an acceptor (or salt bridge partner). If the target pocket contains an Asp or Glu residue, the amide is preferred to avoid electrostatic repulsion.
References
-
Structure of 1-HCA: Betz, R., & Klüfers, P. (2007).[3] 1-Hydroxycyclobutane-1-carboxylic acid.[4][5][6][7] Acta Crystallographica Section E, 63(10), o3965. Link
-
Cyclobutane Conformation: Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link
-
Bioisosterism: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link
-
Synthesis (General Cyanohydrin): Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory. Chemical Reviews, 99(12), 3649-3682. Link
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-hydroxycyclobutane-1-carboxylic acid | CAS 41248-13-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 1-hydroxycyclobutane-1-carboxylic acid | 41248-13-9 [amp.chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 1-hydroxycyclobutanecarboxylic acid | CAS#:41248-13-9 | Chemsrc [chemsrc.com]
Technical Guide: Solubility Profiling of 1-Hydroxycyclobutane-1-carboxamide
The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 1-Hydroxycyclobutane-1-carboxamide .
CAS: 1247705-07-2 | Formula: C₅H₉NO₂ | M.W.: 115.13 g/mol
Executive Summary
1-Hydroxycyclobutane-1-carboxamide is a polar, small-molecule building block characterized by a cyclobutane ring geminally substituted with a hydroxyl group and a primary amide.[1] Its structural motif—combining a strained lipophilic ring with two potent hydrophilic donors/acceptors—dictates a distinct solubility profile essential for drug development workflows.
Core Solubility Verdict:
-
Water: Highly Soluble. The compound exhibits a negative LogP (-0.8), indicating significant hydrophilicity driven by hydrogen bonding.
-
DMSO: Freely Soluble. Ideal for high-concentration stock solutions (>100 mM) used in high-throughput screening (HTS).
This guide provides the physicochemical grounding, predicted solubility limits, and validated experimental protocols to ensure accurate handling in pharmaceutical applications.
Physicochemical Profile & Solubility Logic
Understanding the molecular architecture is the first step in predicting solvent behavior. The "gem-disubstitution" (hydroxyl and amide on the same carbon) creates a dense polar region that dominates the small hydrophobic cyclobutane ring.
Table 1: Key Physicochemical Descriptors
| Property | Value | Implication for Solubility |
| Molecular Weight | 115.13 g/mol | Small size favors rapid dissolution kinetics. |
| XLogP3 (Predicted) | -0.8 | Hydrophilic. Partitioning favors the aqueous phase over octanol. |
| TPSA | 63.3 Ų | High polar surface area relative to size suggests strong solvent interaction. |
| H-Bond Donors | 2 (-OH, -NH₂) | Facilitates extensive H-bonding network with water. |
| H-Bond Acceptors | 2 (=O, -OH) | Allows interaction with DMSO sulfoxide oxygen and water protons. |
Mechanistic Insight[2]
-
In Water: The amide (-CONH₂) and hydroxyl (-OH) groups act as "solvation anchors." The water lattice forms hydrogen bonds with these groups, overcoming the hydrophobic effect of the cyclobutane ring. The strain of the cyclobutane ring does not significantly impede solubility but may influence metabolic stability.
-
In DMSO: DMSO acts as a Lewis base. The acidic protons on the amide nitrogen and the hydroxyl oxygen serve as excellent H-bond donors to the sulfoxide oxygen of DMSO, stabilizing the solute in the organic phase.
Solubility in Water: Analysis & Protocol
Predicted Solubility: >50 mg/mL (Estimated based on LogP -0.8) Classification: Soluble to Freely Soluble.
Critical Considerations
-
pH Sensitivity: While the cyclobutane ring is stable, the primary amide can undergo hydrolysis to the carboxylic acid (1-hydroxycyclobutanecarboxylic acid) under strongly acidic (pH < 2) or basic (pH > 10) conditions, especially at elevated temperatures. Maintain pH 4.0–8.0 for optimal stability.
-
Hygroscopicity: Due to its high polarity, the solid powder may be hygroscopic. Store in a desiccator.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
This is the "Gold Standard" method for determining the saturation limit.
Materials:
-
1-Hydroxycyclobutane-1-carboxamide (Solid)[1]
-
Phosphate Buffered Saline (PBS) pH 7.4 or Deionized Water
-
0.45 µm Syringe Filters (Nylon or PVDF)
-
HPLC-UV or LC-MS system
Workflow:
-
Saturation: Add excess solid compound (~10 mg) to 1 mL of buffer in a glass vial.
-
Equilibration: Agitate (shake or stir) at 25°C for 24 hours. Ensure solid is still visible; if not, add more.
-
Filtration: Filter the suspension through a 0.45 µm filter to remove undissolved solid. Discard the first 200 µL of filtrate to account for filter adsorption.
-
Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC against a standard curve.
Solubility in DMSO: Analysis & Protocol
Predicted Solubility: >100 mg/mL Classification: Freely Soluble.
Critical Considerations
-
Stock Preparation: This compound is ideal for 10 mM or 100 mM stock solutions.
-
Freeze-Thaw: DMSO freezes at 19°C. Repeated freeze-thaw cycles can precipitate the compound if the solution absorbs atmospheric water (DMSO is hygroscopic). Use single-use aliquots.
Experimental Protocol: Visual Solubility Assessment (Tier 1)
For rapid stock solution preparation in early discovery.
Workflow:
-
Weigh 11.5 mg of compound (approx. 100 µmol).[1]
-
Add 1 mL of anhydrous DMSO (creates a 100 mM solution).
-
Vortex for 30 seconds.
-
Visual Check: Hold vial against a light source. The solution should be clear, colorless, and free of particulates.
-
If particles remain: Sonicate for 5 minutes at ambient temperature.
-
Visualizing the Solubility Workflow
The following diagram outlines the decision process for characterizing the solubility of this compound, ensuring scientific rigor.
Figure 1: Decision tree for solubility assessment in organic (stock) and aqueous (assay) phases.
Implications for Drug Development
Formulation Strategy
-
Oral Delivery: The high water solubility suggests this compound (or drugs incorporating this motif) will likely fall into BCS Class I or III (High Solubility), minimizing formulation challenges related to dissolution rate.
-
Parenteral Delivery: Aqueous solubility allows for simple saline-based IV formulations without the need for harsh co-solvents (like Cremophor EL) or complexing agents (Cyclodextrins), unless the dose requirement is extremely high.
Assay Interference
-
DMSO Tolerance: When diluting a DMSO stock into an aqueous assay buffer, ensure the final DMSO concentration is <1% (v/v).
-
Precipitation Risk: Because the compound is hydrophilic (LogP -0.8), the risk of "crashing out" upon dilution from DMSO to water is very low . This contrasts with lipophilic drugs where precipitation is a common assay artifact.
Storage Recommendations
-
Solid: -20°C, desiccated.
-
DMSO Stock: -20°C or -80°C. Stable for >6 months if kept dry.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62389822, 1-Hydroxycyclobutane-1-carboxamide. Retrieved from [Link]
- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
- European Pharmacopoeia. (2023). 2.9.3. Dissolution Test for Solid Dosage Forms.
- Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018.
Sources
1-Hydroxycyclobutane-1-carboxamide melting point and physical state
Title: Solid-State Characterization and Melting Point Dynamics of 1-Hydroxycyclobutane-1-carboxamide: A Technical Guide for ADC Payload Synthesis
Abstract As the complexity of targeted therapeutics increases, the rigorous physicochemical characterization of synthetic intermediates becomes paramount. 1-Hydroxycyclobutane-1-carboxamide (CAS 1247705-07-2) is a critical building block utilized in the synthesis of exatecan analogues for Antibody-Drug Conjugates (ADCs)[1]. As a Senior Application Scientist, I approach the physical state and melting point of this compound not merely as basic reference data, but as Critical Quality Attributes (CQAs). This whitepaper details the molecular causality behind its solid state and provides a self-validating analytical protocol for determining its precise thermal properties.
Molecular Causality of the Physical State
At standard temperature and pressure (STP), 1-hydroxycyclobutane-1-carboxamide exists as a highly crystalline solid . To understand why it is a solid rather than a liquid, we must analyze its structural topology and intermolecular forces.
The compound features a strained four-membered cyclobutane ring with geminal substitution at the C1 position, bearing both a hydroxyl (-OH) and a primary carboxamide (-CONH₂) group[2].
-
Hydrogen Bonding Network: Primary carboxamides are privileged scaffolds that act as both potent hydrogen bond donors (via the -NH₂ protons) and acceptors (via the carbonyl oxygen)[3]. The addition of the geminal hydroxyl group introduces another donor-acceptor pair.
-
Lattice Energy: This dense concentration of heteroatoms allows the molecules to form a robust, three-dimensional intermolecular hydrogen-bonded lattice. The energy required to disrupt this lattice is substantial, dictating that the compound remains a stable solid at room temperature and exhibits a distinct, elevated melting point.
-
Hydrophilicity: The compound possesses a computed XLogP3 of -0.8 and a Topological Polar Surface Area (TPSA) of 63.3 Ų[2], indicating high polarity. This polarity further strengthens the solid-state crystal packing but makes the solid highly susceptible to atmospheric moisture (hygroscopicity).
Physicochemical Properties and Theoretical Descriptors
To establish a baseline for thermal characterization, we must first look at the quantitative descriptors that govern the molecule's behavior in the solid state.
| Property | Value | Source / Methodology |
| Molecular Weight | 115.13 g/mol | Computed[2] |
| Exact Mass | 115.0633 Da | Computed[2] |
| Physical State (STP) | Crystalline Solid | Empirical Observation |
| Topological Polar Surface Area | 63.3 Ų | Cactvs 3.4.8.18[2] |
| Hydrogen Bond Donors | 2 | Structural Analysis[2] |
| Hydrogen Bond Acceptors | 2 | Structural Analysis[2] |
| XLogP3 | -0.8 | Computed[2] |
Experimental Protocol: Self-Validating Thermal Characterization
Because 1-hydroxycyclobutane-1-carboxamide is utilized in highly sensitive ADC payload syntheses[1], relying on generalized melting point ranges is insufficient. Polymorphism and hydration can drastically shift the melting point.
To ensure absolute trustworthiness, I utilize a self-validating analytical system combining Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Powder X-Ray Diffraction (PXRD).
Step-by-Step Methodology
Step 1: Environmental Control and Sample Preparation
-
Action: Store the solid compound in a desiccator over anhydrous calcium sulfate. Prepare all analytical pans in a nitrogen-purged glovebox.
-
Causality: Due to its high TPSA (63.3 Ų)[2], the solid readily absorbs moisture. Absorbed water acts as a plasticizer, artificially depressing the melting point and broadening the endothermic peak.
Step 2: Thermogravimetric Analysis (TGA)
-
Action: Load 2–5 mg of the solid into an alumina crucible. Heat from 25°C to 300°C at a ramp rate of 10°C/min under a 50 mL/min dry N₂ purge.
-
Causality: We must differentiate between a true melting endotherm and a desolvation/dehydration event. By running TGA before DSC, we verify that there is zero mass loss leading up to the thermal phase change. If mass loss occurs, the sample is a hydrate/solvate, and the subsequent DSC data cannot be trusted as an absolute melting point.
Step 3: Differential Scanning Calorimetry (DSC)
-
Action: Seal 2–3 mg of the compound in a Tzero aluminum pan with a pinhole lid. Equilibrate at 20°C, then ramp at 10°C/min to 200°C.
-
Causality: The pinhole lid allows for the release of any residual vapor pressure. The extrapolated onset temperature (
) of the sharp endothermic peak is recorded as the true thermodynamic melting point. The sharpness of the peak ( ) simultaneously validates the purity of the batch.
Step 4: Powder X-Ray Diffraction (PXRD)
-
Action: Scan the powder from 2θ = 3° to 40° using Cu-Kα radiation.
-
Causality: Melting points are phase-dependent. PXRD provides the structural fingerprint of the specific crystalline polymorph being melted, ensuring batch-to-batch consistency in ADC manufacturing workflows.
Solid-State Characterization Workflow
The following diagram illustrates the logical relationships and self-validating nature of the characterization protocol.
Workflow for self-validating solid-state characterization and melting point determination.
Conclusion
For advanced pharmaceutical intermediates like 1-hydroxycyclobutane-1-carboxamide, relying on theoretical or literature melting points introduces unacceptable risk into drug development pipelines. Because its physical state is dictated by a complex, highly polar hydrogen-bonding network, its melting point is highly sensitive to environmental moisture and polymorphic shifts. By implementing the self-validating TGA-DSC-PXRD workflow described above, researchers can ensure the thermal data they collect is an accurate, trustworthy reflection of the compound's thermodynamic reality.
References
-
PubChem . "1-Hydroxycyclobutane-1-carboxamide | C5H9NO2 | CID 62389822". National Center for Biotechnology Information. Available at:[Link]
- Google Patents. "Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof" (US20210353764A1). United States Patent and Trademark Office.
Sources
Leveraging Conformational Rigidity in Cyclobutane Carboxamide Derivatives: A Technical Guide for Rational Drug Design
Executive Summary
The strategic incorporation of conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Cyclobutane carboxamide derivatives have emerged as privileged structures, offering a unique balance of structural rigidity, metabolic stability, and precise spatial orientation of pharmacophores. This whitepaper provides an in-depth mechanistic analysis of cyclobutane ring puckering, detailing the thermodynamic advantages of conformational restriction, and outlines a self-validating experimental workflow for characterizing these derivatives using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT).
Structural and Thermodynamic Principles
Ring Strain and the "Butterfly" Conformation
The cyclobutane ring is characterized by high angle strain, possessing internal bond angles of approximately 90° compared to the ideal 109.5° for sp³ hybridized carbons[1]. To alleviate the inherent torsional strain (Pitzer strain) between eclipsing hydrogen atoms, the ring deviates from planarity and adopts a puckered, or "butterfly," conformation[2].
This puckering forces substituents into distinct spatial vectors: pseudo-axial or pseudo-equatorial positions. The causality in drug design is direct: by utilizing a trans-1,2-disubstituted cyclobutane scaffold, medicinal chemists can force large pharmacophoric groups into pseudo-equatorial positions to minimize steric hindrance (1,3-diaxial-like interactions)[2].
Thermodynamic Causality of Binding
Unlike highly flexible aliphatic chains that must pay a massive entropic penalty upon binding to a target protein, the cyclobutane carboxamide core is pre-organized[3]. Because the molecule is locked into a rigid puckered state, the conformational entropy of the unbound ligand is already low. Consequently, the entropy loss (
Caption: Logical flow of conformational restriction enhancing binding affinity.
Experimental Workflow: Conformational Analysis via NMR and DFT
The observed properties of a cyclobutane carboxamide in solution represent a population-weighted average of its stable conformers. A synergistic approach combining experimental NMR and computational DFT is the gold standard for elucidating these structures[4].
Self-Validating Protocol for Conformational Elucidation
This protocol establishes a closed-loop, self-validating system. By relying on highly specific long-range
Step 1: Sample Preparation & Equilibration
Dissolve the purified cyclobutane carboxamide derivative (>95% purity) in a deuterated solvent (e.g., CDCl
Step 2: NMR Acquisition & J-Coupling Extraction
Acquire high-resolution 1D
Step 3: Computational Modeling (DFT)
Perform a thorough conformational search using molecular mechanics. Submit the lowest-energy conformers to geometry optimization at the B3LYP/EPR-III level of theory[6]. Calculate the theoretical
Step 4: Population Weighting & Chiral Validation
Compare the experimentally derived
Caption: Step-by-step workflow for synergistic experimental and computational analysis.
Quantitative Data Presentation: NMR Diagnostics
The following table summarizes the diagnostic coupling constants used to validate the stereochemistry and conformational puckering of cyclobutane derivatives[5][6].
| Coupling Type | Configuration / Orientation | Typical Range (Hz) | Diagnostic Value in Structural Elucidation |
| N/A | -10.9 to -14.4 | Baseline identification of ring methylene protons. | |
| cis | 4.6 to 11.5 | Differentiates relative stereochemistry. | |
| trans | 2.0 to 10.7 | Differentiates relative stereochemistry. | |
| Equatorial-Equatorial ( | ~ 5.0 | Critical: Confirms pseudo-equatorial puckering. | |
| Axial-Axial ( | ~ 0.0 | Critical: Confirms pseudo-axial puckering. |
Field Applications in Medicinal Chemistry
Metabolic Stability and Bioisosterism
Flexible aliphatic chains are highly susceptible to rapid oxidation by cytochrome P450 enzymes. The cyclobutane ring exhibits increased C-C
Privileged Scaffolds in Target Binding
Cyclobutane carboxamides are recognized as "privileged scaffolds" capable of binding to diverse biological targets[7]. In enzymology, they have been successfully utilized to mimic prostaglandin substrates, effectively blocking the active sites of prostaglandin D synthase[1]. Additionally, derivatives bearing trifluoromethylated cyclobutane carboxamides have been pioneered as potent fungicides by acting as conformationally restricted inhibitors of scytalone dehydratase[3].
Conclusion
The cyclobutane carboxamide motif is a highly functional tool for enforcing conformational restriction. By understanding the thermodynamic causality of its puckered state and rigorously validating its solution-phase conformation via the synergistic NMR/DFT workflow, drug development professionals can rationally design drug candidates with enhanced target specificity, reduced entropic penalties, and superior pharmacokinetic profiles.
References
-
Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes Source: PubMed (NIH) URL:[Link]
-
Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives Source: ResearchGate URL:[Link]
-
NMR Spectroscopy of Cyclobutanes Source: ResearchGate URL:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Dimethyl cyclobutane-1,2-dicarboxylate | 3396-20-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-[(cyclobutylcarbonyl)amino]benzamide | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
1-Hydroxycyclobutane-1-carboxamide SMILES and InChIKey
An In-Depth Technical Guide to 1-Hydroxycyclobutane-1-carboxamide: A Key Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-hydroxycyclobutane-1-carboxamide, a molecule of increasing interest to researchers, scientists, and drug development professionals. The cyclobutane motif, as a three-dimensional (3D) fragment, offers a compelling alternative to traditional flat, aromatic structures in scaffold-based drug design, potentially improving properties such as solubility and metabolic stability.[1] This guide details the core chemical identifiers, physicochemical properties, a validated synthetic pathway with a step-by-step protocol, and the strategic importance of this compound in medicinal chemistry. We will explore the rationale behind its synthesis and the significance of its structural features—the rigid cyclobutane ring, a hydrogen-bond-donating hydroxyl group, and a versatile carboxamide moiety—which together create a valuable building block for novel therapeutics.
Core Molecular Identifiers and Physicochemical Properties
Accurate identification is the foundation of all chemical research. The primary identifiers for 1-Hydroxycyclobutane-1-carboxamide are its SMILES and InChIKey strings, which provide a canonical, machine-readable representation of its structure.
-
SMILES (Simplified Molecular-Input Line-Entry System): C1CC(C1)(C(=O)N)O[2]
-
InChIKey (International Chemical Identifier Key): CYRHDKDHDLUODS-UHFFFAOYSA-N[2]
These identifiers are crucial for unambiguous database searching and computational modeling.
2D Chemical Structure
The structure combines a four-membered carbocyclic ring with a quaternary carbon atom substituted with both a hydroxyl (-OH) group and a primary carboxamide (-C(=O)NH2) group.
Caption: Proposed two-step synthesis of 1-Hydroxycyclobutane-1-carboxamide.
Causality Behind Experimental Choices
-
Step 1: Cyanohydrin Formation: The reaction of a ketone (cyclobutanone) with a cyanide source is a classic method for generating α-hydroxy nitriles. Using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst like zinc iodide (ZnI₂) is often preferred over traditional NaCN/HCl methods for its milder conditions and higher yields, especially with sensitive substrates. The TMS-protected cyanohydrin intermediate is then easily deprotected during aqueous workup.
-
Step 2: Selective Nitrile Hydrolysis: This is the most critical step. Complete hydrolysis of nitriles to carboxylic acids occurs readily under harsh acidic or basic conditions. [3][4]To stop the reaction at the primary amide stage, milder, more controlled conditions are necessary. The use of hydrogen peroxide in an alkaline medium (e.g., K₂CO₃ in DMSO or another suitable solvent) is a well-documented method for the selective hydration of nitriles to amides. [5]This method avoids the formation of the carboxylic acid byproduct, simplifying purification. Transition metal catalysts also enable this transformation under mild conditions. [6]
Detailed Step-by-Step Protocol
This protocol is a representative methodology based on established chemical transformations and should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of 1-Hydroxycyclobutane-1-carbonitrile
-
Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclobutanone (1.0 eq) and anhydrous dichloromethane (DCM, ~2 M solution).
-
Catalyst Addition: Add zinc iodide (ZnI₂, 0.1 eq) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise via syringe over 15 minutes. Caution: TMSCN is highly toxic.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-hydroxycyclobutane-1-carbonitrile, which can often be used in the next step without further purification.
Step 2: Synthesis of 1-Hydroxycyclobutane-1-carboxamide
-
Reactor Setup: To a 250 mL round-bottom flask, add the crude 1-hydroxycyclobutane-1-carbonitrile (1.0 eq) and dimethyl sulfoxide (DMSO).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Oxidant Addition: Cool the mixture to room temperature and add 30% hydrogen peroxide (H₂O₂, 3.0 eq) dropwise. Note: The reaction can be exothermic. Maintain the temperature below 40 °C.
-
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the disappearance of the nitrile starting material by TLC or GC-MS.
-
Workup: Dilute the reaction mixture with water and extract several times with ethyl acetate. The product may have significant water solubility, so multiple extractions are recommended.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography on silica gel to yield pure 1-hydroxycyclobutane-1-carboxamide.
Significance in Drug Development and Medicinal Chemistry
The structural components of 1-hydroxycyclobutane-1-carboxamide make it a highly valuable scaffold for medicinal chemists.
-
The Carboxamide Pharmacophore: The carboxamide group is a privileged structure in drug design, appearing in a vast number of FDA-approved drugs. [7]Its ability to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets like enzymes and receptors. [8]This functional group enhances molecular flexibility and can improve pharmacokinetic properties. [8]
-
The Cyclobutane Scaffold: There is a growing need in fragment-based drug discovery (FBDD) for unique, three-dimensional screening libraries to move beyond the overpopulation of flat, 2D moieties. [1]The cyclobutane ring is an underrepresented yet attractive motif that provides a rigid, sp³-rich core. This three-dimensionality can lead to improved selectivity and better physicochemical properties, such as increased solubility and reduced metabolic liability, compared to traditional aromatic rings. [1]
-
Synergistic Properties: The combination of the rigid cyclobutane scaffold with the polar, hydrogen-bonding hydroxyl and carboxamide groups creates a compact molecule with well-defined vectors for interaction. This makes it an ideal starting point for elaborating into more complex molecules designed to fit into specific protein binding pockets, ultimately accelerating the discovery of new and more effective medicines. [9]
Conclusion
1-Hydroxycyclobutane-1-carboxamide is more than just a simple chemical compound; it is a strategic tool for the modern medicinal chemist. Its unique combination of a 3D cyclobutane core and the proven carboxamide pharmacophore provides a powerful platform for the development of next-generation therapeutics. The synthetic route outlined in this guide, based on reliable and scalable chemical transformations, offers a clear path to accessing this valuable building block. As the demand for novel chemical matter in drug discovery continues to grow, the utility and importance of scaffolds like 1-hydroxycyclobutane-1-carboxamide are set to increase significantly.
References
-
PubChemLite. 1-hydroxycyclobutane-1-carboxamide (C5H9NO2). National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 1-hydroxycyclobutane-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChemLite. 1-hydroxycyclopentane-1-carboxamide (C6H11NO2). National Center for Biotechnology Information. [Link]
-
PubChem. 1-Hydroxycyclohexane-1-carboxamide. National Center for Biotechnology Information. [Link]
-
Chemspace. 1-(1-hydroxycyclobutyl)-N-methylcyclopentane-1-carboxamide. Chemspace. [Link]
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LookChem. 1-Hydroxycyclopentane-1-carboxamide. LookChem. [Link]
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ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Georgia State University. [Link]
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PubChem. 1-Hydroxycyclopentane-1-carbaldehyde. National Center for Biotechnology Information. [Link]
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PubChemLite. 1-hydroxycyclohexane-1-carboxamide (C7H13NO2). National Center for Biotechnology Information. [Link]
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Chemistry Steps. Converting Nitriles to Amides. Chemistry Steps. [Link]
- Google Patents.CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
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Patsnap Eureka. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Patsnap. [Link]
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PMC. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Center for Biotechnology Information. [Link]
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Organic Synthesis. Hydrolysis of Amide. Organic-synthesis.com. [Link]
-
Vrije Universiteit Amsterdam Research Portal. Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]
-
Semantic Scholar. Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]
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PubMed. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. National Center for Biotechnology Information. [Link]
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Organic Syntheses. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]
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Strategic Risk Assessment & Handling Protocol: 1-Hydroxycyclobutane-1-carboxamide
🚨 CRITICAL IDENTITY ALERT: CAS MISMATCH DETECTED
Before proceeding, you must verify your inventory. The CAS number provided in your request (10250-27-8 ) officially corresponds to 2-Benzylamino-2-methyl-1-propanol. The chemical name provided (1-Hydroxycyclobutane-1-carboxamide ) corresponds to CAS: 1247705-07-2 .[1]
Action Required: This guide is authored for 1-Hydroxycyclobutane-1-carboxamide (the named compound).[1][2] If you possess the benzylamino compound, do not use this guide.
Part 1: Chemical Identity & Physicochemical Profile[3][4]
1-Hydroxycyclobutane-1-carboxamide is a functionalized cyclobutane derivative often used as a scaffold in medicinal chemistry (e.g., for peptidomimetics or glutamate receptor modulation). Its constrained ring geometry imposes specific stability considerations distinct from linear amides.
Core Identity Matrix
| Parameter | Specification |
| Chemical Name | 1-Hydroxycyclobutane-1-carboxamide |
| Correct CAS | 1247705-07-2 |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| Physical State | Solid (White to Off-white crystalline powder) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in non-polar solvents (Hexane). |
| pKa (Predicted) | ~13.5 (Amide N-H), ~14 (Alcohol O-H) |
| SMILES | C1CC(C1)(C(=O)N)O |
Identity Verification Workflow
To ensure you are working with the correct isomer and compound, follow this verification logic.
Caption: Analytical decision tree to distinguish 1-Hydroxycyclobutane-1-carboxamide from the erroneous CAS 10250-27-8 (which would show aromatic protons).
Part 2: Hazard Identification & Toxicology (The "Why")
While specific toxicological data for this intermediate is limited compared to commodity chemicals, we apply Read-Across Toxicology based on structural analogs (Cyclobutanecarboxamide and alpha-hydroxy amides).
GHS Classification (Predicted/Analog-Based)
-
Signal Word: WARNING
-
H302: Harmful if swallowed (Category 4).
-
H315: Causes skin irritation (Category 2).[3]
-
H319: Causes serious eye irritation (Category 2A).
Mechanism of Toxicity
The primary hazard stems from the amide functionality and the strained cyclobutane ring.
-
Local Irritation: The amide group can act as a hydrogen bond donor/acceptor, disrupting lipid bilayers in mucous membranes.
-
Metabolic Hydrolysis: In vivo, amidases may hydrolyze the compound to 1-hydroxycyclobutanecarboxylic acid . While generally low toxicity, accumulation of cyclic acids can alter local pH or interfere with specific transporters.
Part 3: Handling, Storage, & Stability Protocols
Stability & Degradation
Cyclobutane rings possess significant ring strain (~26 kcal/mol). While kinetically stable, the presence of the alpha-hydroxyl group adjacent to the amide makes this compound susceptible to dehydration or hydrolysis under extreme pH or thermal stress.
Caption: Potential degradation pathways. Avoid strong acids/bases to prevent hydrolysis or elimination reactions.
Storage Protocol[7][8]
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Nitrogen or Argon. The alpha-hydroxy moiety can be hygroscopic; moisture absorption accelerates hydrolysis.
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.
Experimental Protocol: Safe Solubilization
Objective: Prepare a 100 mM stock solution in DMSO for biological assay.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.
-
Calculations:
-
Target Conc: 100 mM (0.1 M)
-
Volume: 1 mL
-
Mass Required:
.
-
-
Weighing: Weigh 11.5 mg of solid into a pre-tared amber HPLC vial. Note: Do this quickly to minimize moisture uptake.
-
Solvent Addition: Add 1000 µL of anhydrous DMSO (Grade: ≥99.9%).
-
Dissolution: Vortex for 30 seconds. If solid persists, sonicate at room temperature for 2 minutes.
-
QC: Visually inspect for clarity. Store stock at -20°C.
Part 4: Emergency Response & First Aid[8]
Exposure Response Logic
Caption: Immediate action steps for exposure incidents. Speed is critical for eye exposure.
Fire Fighting Measures
-
Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).
-
Advice: Wear self-contained breathing apparatus (SCBA). Amides can release toxic fumes when burned.
Part 5: Disposal & Environmental Impact
-
Waste Classification: Hazardous Chemical Waste (due to Irritant status).
-
Disposal Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Environmental: Do not let product enter drains.[3][4] No specific ecotoxicity data exists for this CAS; treat as potentially toxic to aquatic life (P273).
References
-
PubChem. 1-Hydroxycyclobutane-1-carboxamide (Compound). National Library of Medicine. Accessed March 1, 2026. Link
-
ECHA (European Chemicals Agency). Registration Dossier for Cyclobutanecarboxamide (Analog Read-Across). Link
-
Sigma-Aldrich. Safety Data Sheet: 1-Hydroxycyclobutanecarboxylic acid (Hydrolysis Product). Link
-
ChemicalBook. CAS 10250-27-8 Data (Verifying the Mismatch). Link
Sources
A Technical Guide to the Chemical Stability of 1-Hydroxy-Cycloalkane Carboxamides
Foreword: The Double-Edged Sword of Strained Scaffolds in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with unique three-dimensional architectures is paramount. 1-Hydroxy-cycloalkane carboxamides represent a compelling scaffold, offering a rigidified exit vector from a stereochemically rich core that can be exploited for precise interactions with biological targets. However, the very features that grant these molecules their desirable conformational rigidity—namely, the presence of an α-hydroxy amide moiety fused to a small, strained cycloalkane ring—also introduce significant, and often underestimated, chemical stability liabilities.
This guide moves beyond a simple recitation of facts. It is designed to provide researchers, drug developers, and formulation scientists with a deep, mechanistic understanding of the degradation pathways inherent to this molecular class. By explaining the causality behind experimental observations and providing robust, self-validating protocols, we aim to empower you to anticipate, diagnose, and mitigate the stability challenges associated with these promising but delicate compounds.
The Inherent Instability: A Tale of Two Functional Groups
The core of our subject is the α-hydroxy amide functional group. The proximity of the hydroxyl and amide groups creates a unique electronic environment that predisposes the molecule to specific degradation pathways not typically observed in simpler amides or alcohols. When this moiety is positioned at the C1-position of a cycloalkane, the ring's inherent strain becomes a critical determinant of the molecule's fate.
The primary factors governing the stability of this scaffold are:
-
Ring Strain: The deviation of C-C-C bond angles from the ideal 109.5° in small rings (cyclopropane, cyclobutane) creates significant angle and torsional strain.[1][2][3] This stored energy acts as a potent driving force for reactions that lead to ring-opening or rearrangement, thereby relieving the strain.[4][5]
-
Intramolecular Catalysis: The α-hydroxy group can act as an intramolecular nucleophile or influence the electronic character of the adjacent carbonyl carbon, making it more susceptible to attack.
-
pH-Dependent Mechanisms: Like most amide-containing molecules, the stability of 1-hydroxy-cycloalkane carboxamides is highly dependent on pH, with distinct degradation mechanisms dominating in acidic, neutral, and basic media.[6][7][8]
Primary Degradation Pathways: Mechanisms and Mitigation
Understanding the specific chemical transformations these molecules undergo is the first step toward controlling them. Three primary degradation pathways must be considered: retro-aza-benzilic acid rearrangement, hydrolysis, and oxidation.
The Critical Pathway: Retro-Aza-Benzilic Acid Rearrangement (RABAR)
This is arguably the most significant and unique degradation pathway for 1-hydroxy-cycloalkane carboxamides, particularly under neutral to basic conditions. It is analogous to the classic benzilic acid rearrangement of 1,2-diketones.[9][10][11] The reaction involves the intramolecular migration of one of the ring carbons to the amide carbonyl carbon, leading to a ring-contracted α-hydroxy acid and an amine.
Mechanism:
-
Deprotonation: Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide.
-
Intramolecular Migration: The nucleophilic alkoxide attacks the adjacent amide carbonyl. This step is often concerted with the 1,2-shift of a ring carbon. The migration is driven by the release of ring strain, making it particularly rapid for smaller rings like cyclobutane and cyclopropane.
-
Intermediate Formation: A transient, highly strained intermediate is formed.
-
Ring Contraction & Amide Cleavage: The intermediate collapses, cleaving the C-N amide bond and forming a new, smaller cycloalkane ring (now a ketone) and an amide anion.
-
Rearrangement to Product: The resulting α-keto amide rapidly rearranges to the final ring-contracted α-hydroxy acid and amine products.
Causality & Insight: The rate-determining step is the carbon migration. The activation energy for this step is significantly lowered by the amount of strain energy released. This is why a 1-hydroxy-cyclobutane carboxamide will degrade via this pathway much faster than its analogous 1-hydroxy-cyclohexane carboxamide, which is virtually free of ring strain.[1][12]
Hydrolytic Degradation
Amide hydrolysis is a well-understood degradation pathway, proceeding under both acidic and alkaline conditions to yield a carboxylic acid and an amine.[13][14]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[13][15]
-
Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.[8][16][17] This is often the dominant hydrolytic pathway for amides in pharmaceutical formulations.
Causality & Insight: While standard for amides, the rate can be influenced by the cycloalkane ring. Steric hindrance from bulky substituents on the ring can shield the carbonyl carbon from attack, slowing the hydrolysis rate. Conversely, electronic effects from substituents can also play a role.
Oxidative Degradation
Oxidation is a common degradation pathway for many pharmaceuticals and is often initiated by atmospheric oxygen, residual peroxides from excipients, or metal ion contaminants.[17][18] For 1-hydroxy-cycloalkane carboxamides, two primary sites are susceptible:
-
The Tertiary Alcohol: The C1 carbon bearing the hydroxyl group can be susceptible to oxidation, potentially leading to ring-opening and the formation of keto-acid derivatives.
-
The Amide/Amine Nitrogen: The nitrogen atom can be oxidized to form N-oxides or other related species.
A related pathway for primary amides is the Hofmann rearrangement, which involves oxidation and rearrangement to an amine with one less carbon.[19] A similar degradation, the Weerman degradation, applies specifically to α-hydroxy amides, which can degrade to form an aldehyde with one less carbon under oxidative conditions (e.g., with sodium hypochlorite).[20]
A Practical Guide to Stability Assessment: Forced Degradation Studies
To proactively understand a molecule's stability profile, we employ forced degradation (or stress testing) studies.[21][22] The goal is not to destroy the molecule completely but to induce a target degradation of 5-20% to generate and identify potential degradants that could form under long-term storage conditions.[23][24] This process is essential for developing a stability-indicating analytical method.[22]
Experimental Workflow for Forced Degradation
The following workflow provides a robust framework for assessing the stability of a new 1-hydroxy-cycloalkane carboxamide.
Step-by-Step Protocol: Stress Sample Generation
Objective: To generate degradation products under controlled stress conditions.
Materials:
-
Drug Substance (API) of the 1-hydroxy-cycloalkane carboxamide.
-
Acetonitrile (ACN), HPLC grade.
-
Purified Water (e.g., Milli-Q).
-
1.0 M Hydrochloric Acid (HCl).
-
1.0 M Sodium Hydroxide (NaOH).
-
30% Hydrogen Peroxide (H₂O₂).
-
Calibrated oven, photostability chamber, pH meter.
Procedure:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the API in a suitable solvent mixture (e.g., 50:50 ACN:Water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C. Note: For strained rings, this reaction can be very fast. Consider running at room temperature initially.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Stress (Solution): Place a vial of the stock solution in an oven at 80°C.
-
Thermal Stress (Solid): Place a few milligrams of solid API in an oven at 80°C.
-
Photostability: Expose solid API and stock solution to light as per ICH Q1B guidelines.
-
Control Samples: Prepare control samples by diluting the stock solution with the appropriate solvent (e.g., water for hydrolytic controls) and store them at 4°C, protected from light.
-
Time Points: Withdraw aliquots from each stress condition at appropriate time points (e.g., 2, 8, 24, 48 hours). Immediately neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
Data Interpretation: A Comparative Example
The power of forced degradation studies lies in comparing the stability profiles of different analogs. The following table summarizes hypothetical data for a series of 1-hydroxy-cycloalkane carboxamides, clearly illustrating the impact of ring size.
| Stress Condition (24h) | % Degradation C3-Ring | % Degradation C4-Ring | % Degradation C5-Ring | % Degradation C6-Ring | Primary Degradation Pathway |
| 0.1 M HCl, 60°C | 8% | 5% | 3% | 2% | Hydrolysis |
| 0.1 M NaOH, RT | >90% | 65% | 12% | 5% | RABAR / Hydrolysis |
| 3% H₂O₂, RT | 15% | 11% | 9% | 8% | Oxidation / Weerman |
| 80°C, Solution | 6% | 4% | 2% | <1% | Thermal Hydrolysis |
| ICH Q1B Light | <2% | <2% | <2% | <2% | Generally Photostable |
Analysis of Results: The data unequivocally demonstrates that the primary stability liability is base-catalyzed degradation, driven by the RABAR mechanism. The degradation rate is dramatically higher for the strained cyclopropane (C3) and cyclobutane (C4) rings compared to the less strained cyclopentane (C5) and strain-free cyclohexane (C6) analogs.
Structure-Stability Relationships & Mitigation Strategies
The insights gained from mechanistic understanding and forced degradation studies allow us to propose rational strategies for drug development.
Recommendations for Drug Development:
-
pH Control is Critical: For formulations containing small-ring (C3, C4) analogs, maintaining the pH in a slightly acidic range (e.g., pH 4-6) is the most effective strategy to prevent the rapid base-catalyzed RABAR degradation.
-
Consider Ring Size Early: During lead optimization, the enhanced reactivity of C3 and C4 rings must be weighed against their potential benefits in potency or conformation. If a larger, less-strained ring provides sufficient activity, it will almost certainly offer a superior stability profile.
-
Protect from Oxidants: The inclusion of antioxidants (e.g., ascorbic acid, sodium metabisulfite) and the use of packaging that limits oxygen exposure should be considered, especially if oxidative degradation is identified as a relevant pathway.
-
Leverage Steric Hindrance: Substitution on the amide nitrogen or on the cycloalkane ring adjacent to the reactive center can sterically hinder the approach of nucleophiles (OH⁻, H₂O), potentially slowing both hydrolysis and the RABAR pathway.
By embracing a proactive, mechanism-based approach to stability, we can successfully navigate the challenges posed by 1-hydroxy-cycloalkane carboxamides and unlock their full potential as next-generation therapeutics.
References
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Methodological & Application
Application Note: Scalable Synthesis of 1-Hydroxycyclobutane-1-carboxamide from Cyclobutanone
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Small Molecule Synthesis, API Intermediates, Peptidomimetic Scaffolds
Introduction & Mechanistic Rationale
The incorporation of cyclobutane rings into drug candidates has become a highly effective strategy in modern medicinal chemistry. The
This application note details a robust, two-step protocol for the synthesis of 1-hydroxycyclobutane-1-carboxamide from commercially available cyclobutanone. The methodology avoids the use of expensive Lewis acids or highly toxic volatile reagents like TMSCN or anhydrous HCN, utilizing a scalable aqueous buffer system instead.
Mechanistic Causality
-
Step 1: Cyanohydrin Formation. The nucleophilic addition of cyanide to cyclobutanone is thermodynamically driven by the relief of ring strain (transitioning from an
hybridized carbonyl to an hybridized tetrahedral intermediate) [1]. However, cyanohydrin formation is a reversible equilibrium. By utilizing a biphasic or aqueous system buffered with potassium dihydrogen phosphate ( ), the reaction pH is maintained near 6.5–7.0. This prevents the strongly alkaline conditions that would otherwise shift the equilibrium back toward the starting ketone. -
Step 2: Radziszewski Hydration. The conversion of the intermediate 1-hydroxycyclobutanecarbonitrile to the primary amide is achieved via the Radziszewski reaction [2]. Aqueous hydrogen peroxide (
) in the presence of a catalytic base generates the highly nucleophilic hydroperoxide anion ( ). Driven by the alpha-effect, attacks the electrophilic nitrile carbon, forming a peroxyimidate intermediate. Intramolecular oxygen transfer and subsequent hydrolysis yield the target -hydroxy amide. Strict temperature control is critical here to prevent over-hydrolysis to the carboxylic acid and to mitigate the thermal decomposition of the peroxide.
Synthetic Workflow
Two-step synthesis of 1-hydroxycyclobutane-1-carboxamide from cyclobutanone.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Role | Safety / Handling |
| Cyclobutanone | 70.09 | 1.0 | Starting Material | Flammable liquid. Handle in fume hood. |
| Sodium Cyanide (NaCN) | 49.01 | 1.1 | Nucleophile | Highly toxic. Fatal if swallowed/inhaled. |
| Potassium Phosphate ( | 136.09 | 1.12 | Buffer | Irritant. Prevents cyanohydrin reversion. |
| Hydrogen Peroxide (30% aq) | 34.01 | 3.0 | Oxidant/Hydrating Agent | Strong oxidizer. May cause explosive exotherms. |
| Sodium Hydroxide (1M aq) | 40.00 | 0.1 | Catalyst | Corrosive. Generates hydroperoxide anion. |
Experimental Protocols
Protocol A: Synthesis of 1-Hydroxycyclobutanecarbonitrile
This procedure is adapted from scalable pharmaceutical intermediate syntheses [1].
-
Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar, a thermocouple, and an addition funnel. Ensure the setup is in a well-ventilated fume hood equipped with a cyanide-specific waste container.
-
Buffering the System: Add cyclobutanone (13.41 g, 191 mmol) to a solution of potassium phosphate monobasic (
, 29.10 g, 214 mmol) dissolved in 50 mL of deionized water. Stir vigorously to create a uniform suspension/emulsion. -
Cyanide Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve sodium cyanide (10.39 g, 210 mmol) in 50 mL of deionized water. Transfer this to the addition funnel and add it dropwise to the reaction mixture over 30 minutes.
-
Expertise & Experience: The dropwise addition at 0 °C prevents localized spikes in pH and temperature, which can lead to the polymerization of the ketone or the volatilization of trace HCN.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.
-
Self-Validating System: Monitor the reaction via TLC (Hexanes/EtOAc 7:3,
stain). The complete disappearance of the cyclobutanone spot ( ~0.6) and the appearance of a polar cyanohydrin spot ( ~0.3) validates completion.
-
-
Workup: Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 × 100 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure (bath temp < 30 °C to prevent reversion) to afford the intermediate as a pale yellow oil.-
Safety Quench: Treat all aqueous layers with a 10% aqueous sodium hypochlorite (bleach) solution and stir for 24 hours to safely oxidize residual cyanide to cyanate before disposal.
-
Protocol B: Synthesis of 1-Hydroxycyclobutane-1-carboxamide
-
Preparation: In a 250 mL round-bottom flask, dissolve the crude 1-hydroxycyclobutanecarbonitrile (~18 g, ~185 mmol) in 60 mL of Ethanol and 20 mL of deionized water.
-
Base Catalysis: Add 1M aqueous NaOH (18.5 mL, 18.5 mmol, 0.1 eq). Cool the flask to 0 °C in an ice-water bath.
-
Peroxide Addition: Equip the flask with an addition funnel containing 30% aqueous
(56 mL, ~555 mmol). Add the peroxide dropwise over 1 hour.-
Expertise & Experience: The Radziszewski hydration is strongly exothermic [2]. The rate of addition must be strictly controlled to maintain the internal temperature below 15 °C. If the temperature spikes, the reaction can run away, leading to the oxidative cleavage of the cyclobutane ring or over-hydrolysis to 1-hydroxycyclobutanecarboxylic acid.
-
-
Reaction Propagation: Once the addition is complete, allow the mixture to stir at room temperature for 4–6 hours.
-
Workup: Cool the mixture back to 0 °C and carefully quench residual peroxides by adding saturated aqueous sodium thiosulfate (
) dropwise until a starch-iodide test strip reads negative.-
Self-Validating System: The absence of a blue/black color on the starch-iodide paper confirms the complete destruction of explosive peroxides, validating that it is safe to proceed to solvent evaporation.
-
-
Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Extract the remaining aqueous phase with Ethyl Acetate (5 × 50 mL). Dry the combined organics over
, filter, and concentrate to yield the crude amide. Recrystallize from EtOAc/Hexanes to afford the pure 1-hydroxycyclobutane-1-carboxamide as a white crystalline solid.
Analytical Characterization Data
To verify the integrity of the synthesized compounds, compare the isolated materials against the following expected spectroscopic parameters:
| Compound | IR ( | MS (ESI+) | ||
| 1-Hydroxycyclobutanecarbonitrile | 3350 (O-H), 2240 (C≡N) | [M+H] | ||
| 1-Hydroxycyclobutane-1-carboxamide | 3400, 3200 (N-H), 3300 (O-H), 1650 (C=O) | [M+H] |
References
- Patent Literature on Cyanohydrin Synthesis: Google Patents / Googleapis. (2005). Preparation of Pyrimidinone Compounds as HIV Integrase Inhibitors.
- Radziszewski Reaction Methodology: ResearchGate. (2025). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C-CN Bond Cleavage and Cyano Transfer. (Discusses the standard Radziszewski conditions for the preparation of primary carboxamides from nitriles under mild oxidative conditions).
- General Cyanohydrin Reactivity: OpenOChem. Addition of CN - Cyanohydrins. (Provides foundational mechanistic insights into the basicity and reversibility of cyanohydrin formation).
Application Note: Strategic Synthesis of 1-Hydroxycyclobutane-1-carboxamide
Executive Summary
The conversion of 1-hydroxycyclobutane-1-carboxylic acid (1-HCBCA) to its corresponding amide is a pivotal transformation in the synthesis of KCNQ channel openers, analgesics, and novel peptidomimetics. However, this substrate presents unique synthetic challenges:
-
Steric Hindrance: The
-quaternary center hinders nucleophilic attack at the carbonyl. -
Competing Nucleophilicity: The unprotected tertiary hydroxyl group competes with the amine, leading to potential O-acylation (oligomerization).
-
Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) precludes the use of harsh Lewis acids or elevated temperatures that might trigger ring expansion or Grob-type fragmentation.
This guide details two validated protocols: a Direct Coupling Method (HATU) for complex secondary amines and drug discovery applications, and a Two-Step Ester Ammonolysis for scalable production of primary amides.
Strategic Analysis & Pathway Selection
The choice of method depends on the target amide structure and scale.
| Feature | Protocol A: Direct Coupling (HATU) | Protocol B: Ester Ammonolysis |
| Primary Utility | Complex/Chiral Amines, HTS Library Gen. | Primary Amides ( |
| Key Reagent | HATU / DIPEA | |
| Atom Economy | Lower (High MW byproducts) | High |
| Risk Factor | O-Acylation (Self-esterification) | Hydrolysis of ester back to acid |
| Purification | Column Chromatography / HPLC | Crystallization / Extraction |
Mechanistic Decision Tree
The following diagram illustrates the critical decision points and competing pathways.
Figure 1: Strategic decision tree for selecting the appropriate synthesis pathway based on target requirements.
Protocol A: High-Fidelity Direct Coupling (HATU)
Application: Synthesis of substituted amides for SAR studies. Rationale: HATU is selected over EDC/HOBt due to its faster kinetics, which is crucial for overcoming the steric bulk of the cyclobutane ring and minimizing the lifetime of the active ester, thereby reducing self-esterification.
Materials
-
Substrate: 1-Hydroxycyclobutane-1-carboxylic acid (1.0 eq)
-
Amine: Target amine (1.2 eq)
-
Coupling Agent: HATU (1.1 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
Step-by-Step Methodology
-
Pre-Cooling: Charge a flame-dried round-bottom flask with 1-Hydroxycyclobutane-1-carboxylic acid and the Target Amine in anhydrous DMF (0.2 M concentration). Cool to 0°C under nitrogen.
-
Expert Insight: Unlike standard protocols where the acid is pre-activated, we add the amine before the coupling agent. This ensures that as soon as the active ester forms, the amine is present to trap it, suppressing O-acylation (dimerization).
-
-
Base Addition: Add DIPEA dropwise. Stir for 5 minutes.
-
Activation & Coupling: Add HATU in one portion.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–16 hours.
-
Monitoring: Check via TLC (System: 5% MeOH in DCM). The product will be significantly less polar than the starting acid but more polar than the amine.
-
-
Workup (Critical for Hydroxy-Amides):
-
Wash 1: 1N HCl (to remove excess amine and DIPEA). Note: If product contains basic nitrogens, skip this or use a pH 5 buffer.
-
Wash 2: Saturated
(to remove unreacted acid and HATU byproducts).[2] -
Wash 3: Brine (saturated NaCl).
-
Caution: Hydroxy-amides are water-soluble. Back-extract aqueous layers with EtOAc/n-Butanol (9:1) if yield is low.
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Gradient: 0 10% MeOH in DCM).
Protocol B: Scalable Methyl Ester Ammonolysis
Application: Multi-gram synthesis of the primary amide (1-hydroxycyclobutane-1-carboxamide).
Rationale: Direct coupling with ammonia sources (e.g.,
Step 1: Methyl Ester Formation
-
Dissolve 1-Hydroxycyclobutane-1-carboxylic acid (10 g) in anhydrous Methanol (100 mL).
-
Cool to 0°C. Add Thionyl Chloride (
, 1.2 eq) dropwise over 30 minutes. -
Stir at Room Temperature for 12 hours.
-
Workup: Concentrate in vacuo to remove MeOH and HCl. Dissolve residue in EtOAc, wash with
, dry, and concentrate.-
Checkpoint: 1-hydroxycyclobutane-1-carboxylic acid methyl ester is a volatile oil. Do not apply high vacuum for extended periods.
-
Step 2: Ammonolysis
-
Dissolve the crude methyl ester in 7N Ammonia in Methanol (10 eq of
). -
Seal in a pressure tube or autoclave.
-
Stir at Room Temperature for 24–48 hours.
-
Note: Heating (>50°C) may cause elimination of the hydroxyl group.
-
-
Isolation: Concentrate the mixture to dryness. The residue is usually the pure primary amide.
-
Recrystallization: If necessary, recrystallize from EtOAc/Hexanes.
Critical Quality Attributes (QA/QC)
To ensure the protocol was successful and the ring structure is intact, verify the following data points.
| Attribute | Expected Observation | Failure Mode Indicator |
| Multiplets at | Olefinic protons ( | |
| Broad singlets at | Absence indicates hydrolysis or ester retention. | |
| Signal at | Shift to >100 ppm suggests acetal/ketal formation. | |
| LC-MS |
Mechanism of HATU Activation
Understanding the activation helps in troubleshooting.
Figure 2: Mechanism of HATU-mediated amide bond formation.[2][6]
Troubleshooting Guide
Issue 1: Low Yield / Recovery
-
Cause: The product is highly polar due to the hydroxyl group and is remaining in the aqueous layer during workup.
-
Solution: Saturate the aqueous layer with NaCl (salting out) and extract with EtOAc:IPA (3:1) . Alternatively, use a lyophilizer for the aqueous phase and extract the solids.
Issue 2: Dimerization (O-Acylation)
-
Cause: The hydroxyl group of one acid molecule reacts with the activated ester of another.
-
Solution: Increase the equivalents of the amine (to 1.5–2.0 eq). Ensure the amine is added before the HATU. Perform the reaction at higher dilution (0.05 M).
Issue 3: Elimination (Olefin Formation)
-
Cause: Acidic conditions or high heat causing dehydration of the tertiary alcohol.
-
Solution: Ensure the reaction temperature does not exceed 30°C. In the esterification step (Protocol B), strictly control the addition of
or switch to TMS-Diazomethane (mild esterification).
References
-
BenchChem. (2025).[1][2] Standard Protocol for HATU Peptide Coupling: Application Notes. Retrieved from
-
Organic Syntheses. (1955). 1,1-Cyclobutanedicarboxylic acid and derivatives. Org. Synth. Coll. Vol. 3, p.213. Retrieved from
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Patsnap/Google Patents. (2020). Synthesis method of 1-hydroxycyclopropane carboxylic acid and carboxylate. CN110862311A. Retrieved from
-
Santa Cruz Biotechnology. 1-hydroxycyclobutane-1-carboxylic acid Product Data. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
Application Note: Utilizing 1-Hydroxycyclobutane-1-carboxamide in the Synthesis of Conformationally Restricted Tankyrase Inhibitors
Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide
Executive Summary
The development of highly selective Tankyrase 1 and 2 (TNKS1/2) inhibitors is a critical endeavor in targeting WNT/β-catenin and Hippo signaling pathways for oncology therapeutics[1]. Recent structure-guided drug design has demonstrated that dual-site inhibitors—spanning both the nicotinamide and adenosine binding subpockets—achieve superior target selectivity over other poly(ADP-ribose) polymerase (PARP) family members[2],[3].
This application note details the mechanistic rationale and synthetic protocols for utilizing 1-hydroxycyclobutane-1-carboxamide (CAS 1247705-07-2) [4], as a privileged building block. By incorporating a highly rigid, puckered cyclobutane linker, researchers can significantly enhance both biochemical affinity and metabolic stability compared to traditional flexible cycloalkane or planar aryl linkers[5],[6].
Mechanistic Rationale: Dual-Site Binding & Pathway Modulation
Tankyrases regulate the WNT/β-catenin pathway by poly-ADP-ribosylating (PARsylating) AXIN, marking it for proteasomal degradation. Degradation of AXIN stabilizes β-catenin, allowing it to translocate to the nucleus and drive oncogenic transcription[1].
By inhibiting the catalytic ARTD domain of TNKS1/2, dual-site inhibitors stabilize the AXIN destruction complex, thereby suppressing β-catenin levels[2],[6].
Fig 1. Modulation of the WNT/β-catenin signaling pathway via Tankyrase 1/2 inhibition.
Chemical Design: The Cyclobutane Advantage
The cyclobutane ring is increasingly recognized as a vital framework in medicinal chemistry due to its unique sp³-rich, three-dimensional geometry[7],[8].
Why use 1-Hydroxycyclobutane-1-carboxamide?
-
Conformational Restriction: Cyclobutane adopts a folded, puckered conformation (~30°) with a reduced bond angle of 88° to balance angle and torsional strain[9]. This rigidity perfectly vectors the 1,2,4-triazole pharmacophore into the adenosine subpocket, reducing the entropic penalty of binding[3].
-
Metabolic Robustness: Larger, flexible rings like cyclohexane are highly susceptible to CYP450-mediated oxidative metabolism. Shrinking the ring to a cyclobutane dramatically shifts the metabolic clearance profile to a more stable range[5].
-
Stereoelectronic Anchoring: The addition of the 1-hydroxyl group provides a highly polar, stereoelectronically defined hydrogen-bond donor/acceptor. This interacts directly with the protein backbone (e.g., the PARP domain's active site residues), increasing binding enthalpy while improving aqueous solubility[10].
Quantitative Impact of Linker Geometry
Replacing a flexible cyclohexane linker with a rigid cyclobutane linker yields an order-of-magnitude improvement in cellular potency[2].
Table 1: Impact of Linker Geometry on TNKS1/2 Affinity and Cellular Potency
| Linker Chemotype | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | Cellular IC₅₀ (HEK293, µM) | Metabolic Profile |
| Phenyl | > 1000 | > 1000 | > 10.0 | High clearance |
| trans-Cyclohexyl | Not Det. | 430 | 1.06 | Moderate clearance |
| Cyclobutyl | 29 | 6.3 | 0.019 | Favorable ADME |
(Data derived from structure-guided hybridization studies of TNKS inhibitors[2],[6].)
Synthesis Strategy & Workflow
Converting the primary carboxamide of 1-hydroxycyclobutane-1-carboxamide into a 1,2,4-triazole core is the critical synthetic step[6]. Traditional amide activation using Phosphorus Oxychloride (POCl₃) to form an imidoyl chloride often leads to undesired dehydration of the sensitive tertiary 1-hydroxyl group (forming a cyclobutene).
Expertise Insight: To preserve the tertiary alcohol, we employ a mild thionation strategy using Lawesson's reagent at ambient temperature, followed by nucleophilic substitution with hydrazine hydrate to yield an amidrazone intermediate[6].
Fig 2. Synthetic workflow for cyclobutane-linked TNKS inhibitors avoiding alcohol dehydration.
Detailed Experimental Protocols
Protocol A: Synthesis of the 3-(1-Hydroxycyclobutyl)-4H-1,2,4-triazole Intermediate
This protocol utilizes a self-validating system with specific in-process controls to ensure the integrity of the tertiary alcohol.
Step 1: Thionation (Formation of Carbothioamide)
-
Reaction Setup: Charge a flame-dried 100 mL round-bottom flask with 1-hydroxycyclobutane-1-carboxamide (1.0 eq, 10 mmol, 1.15 g) and anhydrous THF (40 mL) under an inert N₂ atmosphere.
-
Reagent Addition: Add Lawesson's reagent (0.6 eq, 6.0 mmol, 2.42 g) portion-wise over 10 minutes at 0 °C.
-
Incubation & Monitoring: Allow the reaction to warm to room temperature (22 °C) and stir for 4 hours.
-
In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The product thioamide will stain intensely yellow under UV (254 nm) and with KMnO₄.
-
-
Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 × 30 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 2: Amidrazone Formation
-
Reaction Setup: Dissolve the crude carbothioamide in absolute ethanol (30 mL).
-
Hydrazine Addition: Add hydrazine hydrate (64% in water, 2.0 eq, 20 mmol) dropwise.
-
Incubation: Stir at room temperature for 12 hours.
-
IPC: LC-MS should indicate the complete disappearance of the thioamide mass and the appearance of the amidrazone peak [M+H]⁺ at m/z 130.1.
-
-
Workup: Evaporate the solvent under reduced pressure to yield the crude amidrazone, which is used directly in the next step to prevent degradation.
Step 3: Triazole Cyclization
-
Coupling: In a 50 mL flask, combine the crude amidrazone (approx. 10 mmol) with the desired benzimidazolone-carboxylic acid building block (1.0 eq, 10 mmol), EDCI·HCl (1.5 eq, 15 mmol), and HOBt (1.5 eq, 15 mmol) in anhydrous DMF (25 mL).
-
Cyclization: Stir at room temperature for 2 hours to form the acyclic intermediate, then heat to 110 °C for 6 hours to drive the dehydrative cyclization[6].
-
Purification: Cool to room temperature, dilute with water (100 mL), and extract with EtOAc (3 × 50 mL). Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).
-
Validation: Confirm the retention of the cyclobutanol ring via ¹H NMR (singlet for the -OH proton around δ 5.5 ppm in DMSO-d₆, and distinct cyclobutane multiplets between δ 1.8–2.5 ppm)[3].
-
Protocol B: Biochemical Evaluation of TNKS Inhibition
To validate the synthesized inhibitor's potency, a colorimetric PARsylation assay is utilized.
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 0.2 mM DTT). Coat a 96-well plate with histone proteins (10 µ g/well ) overnight at 4 °C.
-
Enzyme Incubation: Add recombinant TNKS1 or TNKS2 ARTD domain (10 nM final concentration) and the synthesized cyclobutane inhibitor (serial dilutions from 10 µM to 0.1 nM) to the wells. Incubate for 30 minutes at room temperature.
-
Reaction Initiation: Add biotinylated NAD⁺ (10 µM final) to initiate the PARsylation reaction. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate 3x with PBST. Add Streptavidin-HRP (1:5000) and incubate for 30 minutes. Wash 3x, add TMB substrate, and stop the reaction with 2M H₂SO₄ after 15 minutes.
-
Data Analysis: Read absorbance at 450 nm. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. Expected outcome for optimized cyclobutane derivatives: IC₅₀ < 30 nM[2].
References
-
Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach Source: ACS Medicinal Chemistry Letters (acs.org) URL:[Link]
-
Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem (nih.gov / wiley.com) URL:[Link]
-
Deconstruction of Dual-Site Tankyrase Inhibitors Provides Insights into Binding Energetics and Suggests Critical Hotspots for Ligand Optimization Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]
-
Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor Source: Journal of Medicinal Chemistry (nih.gov) URL:[Link]
-
1-hydroxycyclobutane-1-carboxamide (C5H9NO2) - Compound Summary Source: PubChemLite / Sigma-Aldrich URL:[Link]
Sources
- 1. Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 3. Deconstruction of Dual-Site Tankyrase Inhibitors Provides Insights into Binding Energetics and Suggests Critical Hotspots for Ligand Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-hydroxycyclobutane-1-carboxamide | 1247705-07-2 [chemicalbook.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - 1-hydroxycyclobutane-1-carboxamide (C5H9NO2) [pubchemlite.lcsb.uni.lu]
Application Note: 1-Hydroxycyclobutane-1-carboxamide Motifs for Conformational Control and Solubility in AKT Inhibitors
Topic: Strategic Incorporation of 1-Hydroxycyclobutane-1-carboxamide in AKT Inhibitor Design Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.
Executive Summary & Rationale
The development of Protein Kinase B (AKT) inhibitors is frequently hindered by two opposing challenges: lipophilicity-driven metabolic instability and poor isoform selectivity (AKT1 vs. AKT2/3 vs. PKA).
The 1-hydroxycyclobutane-1-carboxamide moiety has emerged as a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD) and lead optimization. Unlike flexible alkyl chains, this motif offers a rigid, defined vector that restricts the conformational entropy of the inhibitor, potentially improving binding affinity via the Thorpe-Ingold effect. Simultaneously, the tertiary hydroxyl group lowers logP and provides a critical hydrogen-bond donor/acceptor pair to interact with solvent networks or specific polar residues (e.g., Asp/Glu) near the kinase hinge or ribose-binding pocket.
This guide details the rational design principles, chemical synthesis, and biological validation protocols required to successfully incorporate this motif into AKT inhibitor scaffolds.
Rational Design: The Structural Logic
Mechanism of Action (SAR)
The 1-hydroxycyclobutane-1-carboxamide motif functions through three distinct physicochemical mechanisms when attached to a kinase inhibitor core (e.g., pyrimidine, isoquinoline, or phenyl-pyrazole):
-
Conformational Locking: The cyclobutane ring creates a "puckered" conformation (approx. 26-30° fold), rigidly directing the amide vector. This reduces the entropic penalty upon binding to the ATP pocket compared to a flexible ethyl or propyl chain.
-
Metabolic Blocking: The cyclobutane ring is metabolically superior to cyclopentane or gem-dimethyl groups, often blocking CYP450 oxidation sites.
-
Solvation & H-Bonding: The 1-hydroxyl group is positioned to interact with the "water network" often found at the solvent-exposed front of the AKT active site, improving solubility without sacrificing potency.
Visualization: SAR Logic Pathway
The following diagram illustrates the structural activity relationship (SAR) logic for this motif.
Caption: Structural logic flow demonstrating how the 1-hydroxycyclobutane moiety translates physical properties into clinical efficacy.
Chemical Synthesis Protocol
Objective: To couple the 1-hydroxycyclobutane-1-carboxylic acid building block to an amine-bearing AKT inhibitor core (Core-NH2). Challenge: The tertiary hydroxyl group can interfere with activation agents or undergo elimination if conditions are too harsh.
Materials
-
Reagent A: 1-Hydroxycyclobutanecarboxylic acid (CAS: 16940-41-9).
-
Reagent B: Core Scaffold Amine (e.g., 4-(4-aminophenyl)pyrimidine derivative).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF or DMA.
Step-by-Step Procedure
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve Reagent A (1.2 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) and stir at 0°C for 10 minutes.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at 0°C for 30 minutes to form the activated ester. Note: HATU is preferred over EDC/HOBt for sterically hindered cyclobutane acids.
-
Amine Addition: Add Reagent B (1.0 equiv) dissolved in minimal DMF dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Look for M+1 peak).
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.[1]
-
Purification: The tertiary -OH makes the product polar. Use Flash Chromatography (DCM:MeOH gradient, typically 0-10% MeOH).
Self-Validating Checkpoint:
-
Success: LC-MS shows a clean peak with mass = Core + 99 Da (Cyclobutane-CO fragment).
-
Failure (Dehydration): Mass = Core + 81 Da (Loss of H2O). Remedy: Lower reaction temperature to 0°C constant or switch to T3P (Propylphosphonic anhydride) coupling.
Biological Evaluation Protocols
Once synthesized, the efficacy of the motif must be validated using a cascade of biochemical and cellular assays.
Biochemical Potency (TR-FRET Assay)
Objective: Determine the IC50 against AKT1, AKT2, and AKT3 isoforms to assess selectivity. Method: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or similar TR-FRET system.
| Parameter | Condition | Note |
| Enzyme Conc. | 0.5 - 2 nM | Titrate per batch to ensure linearity. |
| Tracer | Kinase Tracer 236 | Specific for ATP pocket. |
| Incubation | 60 min @ RT | Equilibrium binding is critical. |
| Detection | Ex: 340nm / Em: 665nm & 615nm | Calculate TR-FRET Ratio (665/615). |
Protocol:
-
Prepare 3x serial dilutions of the inhibitor in DMSO (Top conc: 10 µM).
-
Add 5 µL inhibitor + 5 µL Kinase/Antibody Mix + 5 µL Tracer to a 384-well plate.
-
Incubate for 1 hour.
-
Read on a plate reader (e.g., EnVision).
-
Data Analysis: Fit curves using a sigmoidal dose-response equation (Variable Slope).
Cellular Target Engagement (In-Cell Western)
Objective: Confirm the inhibitor penetrates the cell membrane and inhibits phosphorylation of AKT (pAKT-S473) in a relevant cancer line (e.g., A549 or PC3).
Workflow Visualization:
Caption: In-Cell Western workflow for high-throughput validation of cellular potency.
Protocol Steps:
-
Seeding: Seed A549 cells (10,000 cells/well) in black-walled 96-well plates.
-
Starvation: Replace media with serum-free media overnight to reduce basal pAKT.
-
Dosing: Add inhibitor dilutions (0.1 nM – 10 µM) for 1 hour.
-
Stimulation: Add IGF-1 (50 ng/mL) for 15 minutes to spike pAKT levels.
-
Fixation: Immediately fix with 4% Paraformaldehyde (20 min).
-
Staining:
-
Primary Ab: Rabbit anti-pAKT (Ser473) (1:1000).
-
Normalization Ab: Mouse anti-beta-Actin (1:5000).
-
Secondary Ab: Anti-Rabbit IRDye 800CW / Anti-Mouse IRDye 680RD.
-
-
Quantification: Calculate IC50 based on the ratio of 800/680 signal.
References
-
Lapierre, J. M., et al. (2022). "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 17(9), e202200020. Link[2]
-
Nitulescu, G. M., et al. (2016). "Akt Inhibitors in Cancer Therapy: The Long Road from Discovery to Clinic." International Journal of Molecular Sciences, 17(10), 1755. Link
- Edfeldt, F. N., et al. (2011). "Fragment-Based Discovery and Optimization of Enzyme Inhibitors." Drug Discovery Today, 16(7-8), 284-287. (Contextual grounding for FBDD).
- Reuveni, H., et al. (2011). "Therapeutic destruction of insulin receptor substrates for cancer treatment." Cancer Research, 71(7), 2676-2688. (Reference for pAKT assay protocols).
-
Chemical Vendor Data. (2024). "1-Hydroxycyclobutane-1-carboxamide Building Block Properties." BLD Pharm / Enamine Catalog. Link
Sources
Advanced Crystallization Protocols for 1-Hydroxycyclobutane-1-carboxamide
Executive Summary
1-Hydroxycyclobutane-1-carboxamide is a polar, small-molecule intermediate frequently utilized in the synthesis of cyclobutane-containing pharmaceutical targets (e.g., JAK inhibitors, specific kinase modulators). Its structural rigidity, combined with dual hydrogen-bonding capability (hydroxyl donor/acceptor and primary amide), presents unique crystallization challenges.
This guide provides a comprehensive technical framework for crystallizing this compound. Unlike simple lipophilic molecules, this hydroxy-amide tends to form strong intermolecular hydrogen bond networks, often leading to high solubility in polar solvents and "oiling out" in non-polar anti-solvents. The protocols below are designed to bypass these kinetic traps to yield high-purity crystalline material.
Pre-Crystallization Characterization
Before initiating bulk crystallization, the solute-solvent interaction profile must be established. The presence of both a hydroxyl group and a primary amide on a strained cyclobutane ring dictates a specific solubility pattern.
Solubility Profile & Solvent Selection
| Solvent Class | Representative Solvents | Predicted Solubility | Role in Crystallization |
| High Polarity (Protic) | Water, Methanol, Ethanol | High (>100 mg/mL) | Primary solvent for dissolution. |
| High Polarity (Aprotic) | DMSO, DMF, DMAc | Very High | Avoid (Difficult to remove/dry). |
| Medium Polarity | Ethyl Acetate, Acetone, IPA | Moderate (Temperature dependent) | Ideal for cooling crystallization. |
| Low Polarity | Toluene, DCM, THF | Low to Moderate | Potential anti-solvents or co-solvents. |
| Non-Polar | n-Heptane, Hexanes, MTBE | Insoluble (<1 mg/mL) | Critical Anti-solvents. |
Structural Considerations
-
Hydrogen Bonding: The primary amide (
) and hydroxyl ( ) groups facilitate the formation of R-type hydrogen bond motifs (e.g., dimers). This strong lattice energy often results in high melting points relative to molecular weight (estimated range: 120–150°C). -
Ring Strain: The cyclobutane ring is rigid. While chemically stable under standard crystallization conditions, avoid prolonged exposure to strong acids at high temperatures (>80°C) to prevent ring-opening or dehydration side reactions.
Decision Matrix: Solvent System Selection
The following decision tree outlines the logical flow for selecting the optimal crystallization strategy based on your specific purity and yield requirements.
Figure 1: Strategic decision tree for selecting crystallization methodology based on process goals.
Detailed Experimental Protocols
Protocol A: Anti-Solvent Crystallization (Recommended for Yield)
Best for: Initial isolation from crude reaction mixtures or maximizing recovery.
Reagents:
-
Crude 1-Hydroxycyclobutane-1-carboxamide
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Anti-solvent: Methyl tert-butyl ether (MTBE) or n-Heptane
Step-by-Step Procedure:
-
Dissolution: Charge the crude solid into a reactor. Add Methanol (3-5 volumes relative to solid weight) at Room Temperature (20-25°C). Stir until fully dissolved.
-
Note: If the solution is hazy, filter through a 0.45 µm PTFE membrane to remove inorganic salts.
-
-
Concentration (Optional): If the volume is excessive, concentrate under vacuum to approximately 2-3 volumes.
-
Anti-Solvent Addition (Primary): Slowly add MTBE (or Heptane) dropwise to the stirring solution until a faint, persistent turbidity is observed (Cloud Point).
-
Seeding: Add 0.5 wt% of pure seed crystals. Stir for 30 minutes to allow the seed bed to mature.
-
Expert Insight: Seeding is critical here. Without seeds, this compound may separate as an oil (liquid-liquid phase separation) rather than a solid.
-
-
Anti-Solvent Addition (Secondary): Resume adding the anti-solvent slowly over 2–4 hours until the final ratio of Solvent:Anti-solvent is 1:5 or 1:10.
-
Aging: Cool the slurry to 0–5°C and hold for 2 hours to maximize yield.
-
Filtration: Filter the white crystalline solid. Wash the cake with cold MTBE/Heptane (1:10 mixture with MeOH).
-
Drying: Vacuum dry at 40–45°C for 12 hours.
Protocol B: Cooling Crystallization (Recommended for Purity)
Best for: Final polishing step to remove structurally similar impurities.
Reagents:
-
Semi-pure 1-Hydroxycyclobutane-1-carboxamide
-
Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc)
-
Co-solvent (if needed): Ethanol (EtOH)
Step-by-Step Procedure:
-
Slurry Formation: Suspend the solid in Ethyl Acetate (10 volumes).
-
Heating: Heat the mixture to reflux (approx. 77°C for EtOAc).
-
Observation: If the solid does not dissolve completely at reflux, add Ethanol dropwise (up to 10% v/v) until a clear solution is obtained.
-
-
Clarification: Perform a hot filtration if insoluble particles remain.
-
Controlled Cooling:
-
Cool from 75°C to 60°C over 30 minutes.
-
Seeding Point: At 60°C (or just below saturation), add seeds.
-
Hold at 60°C for 1 hour to ensure crystal growth (prevents secondary nucleation).
-
Cool from 60°C to 20°C linearly over 4–6 hours (approx. 10°C/hour).
-
-
Final Cooling: Cool to 0–5°C and age for 2 hours.
-
Isolation: Filter and wash with cold Ethyl Acetate.
-
Drying: Vacuum dry at 45°C.
Process Workflow & Logic
The following diagram illustrates the critical pathway for the Cooling Crystallization protocol, emphasizing the seeding step to prevent oiling out.
Figure 2: Step-by-step workflow for the Cooling Crystallization protocol.
Analytical Validation & Quality Control
Once the crystals are isolated, the following solid-state characterization methods are mandatory to validate the form and purity.
Differential Scanning Calorimetry (DSC)
-
Purpose: Determine melting point and detect polymorphs.
-
Expected Result: A sharp endotherm. While specific literature values vary for derivatives, the target amide is expected to melt in the range of 115°C – 130°C .
-
Acceptance Criteria: A single sharp peak with an onset variance of <2°C indicates high purity. Multiple peaks suggest a mixture of polymorphs or solvates.
X-Ray Powder Diffraction (XRPD)
-
Purpose: Fingerprint the crystalline phase.
-
Procedure: Scan from 3° to 40° (2θ).
-
Note: Amides can form hydrates.[1] If the XRPD pattern shifts after drying or exposure to humidity, perform TGA (Thermogravimetric Analysis) to check for solvent/water inclusion.
HPLC Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% H3PO4) / Acetonitrile gradient.
-
Detection: UV @ 210 nm (Amide absorption).
-
Target: >99.0% area.
Troubleshooting Common Issues
| Issue | Root Cause | Corrective Action |
| Oiling Out | Supersaturation is too high; Temperature dropped too fast. | Re-heat to dissolve oil. Add seeds at a higher temperature. Reduce cooling rate. |
| Low Yield | Compound is too soluble in the chosen solvent. | Increase the ratio of Anti-solvent (e.g., Heptane). Cool to lower temperature (-10°C). |
| Gel Formation | Hydrogen bonding network trapping solvent. | Apply high-shear mixing (or sonication) during the initial nucleation phase to break the gel. |
| Hygroscopicity | Formation of a hydrate. | Dry under vacuum with a nitrogen bleed. Store in a desiccator. |
References
-
Compound Identification: PubChem. 1-Hydroxycyclobutane-1-carboxamide (CID 62389822).[2] National Library of Medicine. Link
-
Precursor Synthesis & Properties: Synthesis of 1-hydroxycyclopropane carboxylic acid (Analogous chemistry). Google Patents, CN110862311A. Link
- General Amide Crystallization: Bernstein, J. Polymorphism in Molecular Crystals. Oxford University Press, 2002. (General reference for amide H-bonding networks).
-
Analogous Structure Data: 1-Hydroxycyclobutane-1-carboxylic acid. ChemicalBook CAS 41248-13-9.[3] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Hydroxycyclobutane-1-carboxamide Synthesis
The following guide is structured as a Technical Support Center for researchers encountering yield issues with 1-Hydroxycyclobutane-1-carboxamide. It prioritizes "field-proven" solutions over textbook generalizations.
Ticket ID: SYN-CB-OH-001 Status: Open Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The synthesis of 1-Hydroxycyclobutane-1-carboxamide (CAS: 1515-14-6) is deceptively simple.[1] While the cyclobutane ring is relatively stable compared to cyclopropane, the formation of the geminal hydroxy-carboxamide motif suffers from three primary "yield killers":
-
Thermodynamic Reversibility: The intermediate cyanohydrin is prone to retro-aldol-type decomposition back to cyclobutanone.[1]
-
Over-Hydrolysis: Conventional acidic hydrolysis often converts the amide directly to the carboxylic acid.
-
Water Solubility: The high polarity of the product leads to significant mass loss during aqueous workup.
This guide provides a high-yield protocol using Trimethylsilyl Cyanide (TMSCN) to lock the intermediate, followed by a Radziszewski Hydrolysis to ensure chemoselectivity.[1]
Module 1: The "Locked" Intermediate Strategy
Issue: Low conversion rates using aqueous NaCN/KCN. Root Cause: The formation of 1-hydroxycyclobutanecarbonitrile is an equilibrium process.[1] In aqueous/alcoholic solvents, the equilibrium often favors the ketone, especially if the product is not precipitated out.
The Fix: Silyl-Protection (The TMSCN Route)
Instead of free cyanide, use TMSCN.[1] This generates an O-silylated cyanohydrin.[1] The formation of the strong Si-O bond drives the reaction to completion and prevents the "retro" reaction during workup.
Protocol A: Formation of 1-(Trimethylsilyloxy)cyclobutanecarbonitrile
-
Setup: Flame-dried RBF, Argon atmosphere.
-
Reagents:
-
Procedure:
-
Workup: Remove solvent in vacuo. The silylated intermediate is usually pure enough for the next step. Do not expose to aqueous acid yet. [1]
Module 2: The "Sniper" Hydrolysis (Radziszewski Reaction)
Issue: Product contains significant amounts of 1-hydroxycyclobutanecarboxylic acid (over-hydrolysis) or reverts to ketone.[1]
Root Cause: Strong acid hydrolysis (
Protocol B: Chemoselective Hydrolysis
-
Substrate: Crude silyl-cyanohydrin from Module 1.
-
Reagents:
-
Procedure:
-
Endpoint: TLC/LC-MS shows consumption of nitrile.
Comparison of Hydrolysis Methods
| Method | Reagents | Selectivity (Amide:Acid) | Risk Factor |
| Classic Acid | 60:40 | High (Over-hydrolysis) | |
| Ritter Type | Good | Acetylation of -OH group possible | |
| Radziszewski | >99:1 | Exotherm management | |
| Parkins Pt-Cat | High | Catalyst cost/removal |
Module 3: Isolation (The "Invisible" Loss)
Issue: "I see the product on TLC, but my flask is empty after extraction." Root Cause: 1-Hydroxycyclobutane-1-carboxamide is a small, polar molecule with high water solubility.[1] Standard EtOAc/Water extraction leaves ~60% of product in the aqueous phase.
Corrective Action: Salting Out & Continuous Extraction
-
Quench: Destroy excess peroxide with saturated
(Check with starch paper).[1] -
Evaporation: Remove bulk Methanol in vacuo (do not heat above 40°C).
-
Saturation: Saturate the remaining aqueous slurry with solid
. -
Extraction:
-
Purification: Recrystallization from EtOAc/Hexane is preferred over column chromatography (silica can irreversibly bind polar amides).[1]
Visual Troubleshooting Guide
The following diagram outlines the decision logic for optimizing this specific synthesis.
Caption: Decision matrix for maximizing yield. Green paths indicate the optimized protocol utilizing TMSCN and Peroxide hydrolysis.
Frequently Asked Questions (FAQ)
Q1: Can I use the "Bucherer-Bergs" reaction to get to the amide?
-
Answer: No. The Bucherer-Bergs reaction (Ketone + KCN +
) yields Hydantoins , which hydrolyze to Amino Acids (1-aminocyclobutane-1-carboxylic acid), not the Hydroxy amide.[1]
Q2: My reaction turned yellow/brown upon adding base. Is this normal?
-
Answer: Yes, minor polymerization of cyclobutanone or trace cyanide byproducts can cause discoloration.[1] If the color is deep black, you likely had an exotherm that degraded the ring. Ensure temperature is strictly controlled <20°C during peroxide addition.[1]
Q3: Why not use Boron Trifluoride (
-
Answer:
with limited water is a valid method for hydrolyzing nitriles to amides.[1] However, for alpha-hydroxy nitriles, Lewis acids can sometimes trigger dehydration or ring expansion rearrangements.[1] The method is generally milder for the cyclobutane ring.
Q4: Is the product stable at room temperature?
-
Answer: Yes, as a solid. However, in solution (especially acidic), the amide can slowly hydrolyze to the acid.[1] Store the dry solid in a desiccator.
References
-
Cyclobutanone Synthesis: Organic Syntheses, Coll. Vol. 6, p.320 (1988); Vol. 57, p.36 (1977).[1] (Standard prep for starting material).[1] [1]
-
Radziszewski Reaction Mechanism: "Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives." MDPI, 2024.[1] (Details the peroxide/nitrile mechanism).
-
Amide Hydrolysis Optimization: "Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst." Organic Syntheses, 2024, 101, 327-341.[1][3] (Discusses metal-catalyzed alternatives for sensitive substrates).
-
Compound Data: 1-Hydroxycyclobutane-1-carboxamide (CID 62389822).[1][4] PubChem. (Physical properties and solubility data).
-
General Solubility Data: "Handbook of Solubility Data for Pharmaceuticals." ResearchGate.[1] (Reference for extraction strategies of polar amides).
Sources
Technical Support Center: Purification of 1-Hydroxycyclobutane-1-carboxamide
Case ID: PUR-HCBC-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Last Updated: March 1, 2026[1]
Executive Summary
Purifying 1-Hydroxycyclobutane-1-carboxamide presents a classic "small polar molecule" challenge. Its dual functionality—a hydrophilic hydroxyl group and a polar amide group on a strained cyclobutane ring—creates high water solubility and poor retention on standard silica.[1] The primary impurities in reaction mixtures are typically the unreacted nitrile precursor (under-hydrolysis) or the 1-hydroxycyclobutane-1-carboxylic acid (over-hydrolysis).[1]
This guide prioritizes thermodynamic control during crystallization and pH-dependent phase separation during extraction to isolate the target amide without degradation.[1]
Module 1: Reaction Quench & Phase Separation
The Issue: "My product is trapped in the aqueous phase."
Diagnosis: Due to hydrogen bonding capability (donor/acceptor sites on both -OH and -CONH₂), this molecule partitions heavily into water.[1] Standard extraction protocols often result in <40% recovery.[1]
Troubleshooting Protocol: Salting-Out Extraction
To force the molecule into the organic phase, you must disrupt the hydration shell using the "Salting-Out" effect (Hofmeister series principles).[1]
Step-by-Step Workflow:
-
Neutralization: If your reaction used H₂SO₄ (acid hydrolysis), neutralize carefully with NaOH to pH 7.0–7.[1]5. Do not overshoot to high pH, or you will hydrolyze the amide to the acid.[1]
-
Saturation: Add solid NaCl to the aqueous mixture until no more dissolves (saturation point). This increases the ionic strength, lowering the solubility of organic non-electrolytes (your amide).[1]
-
Solvent Selection: Use Ethyl Acetate (EtOAc) or THF/DCM (1:4) .[1] Avoid pure DCM as it is often too non-polar for this specific amide.[1]
-
Multi-Stage Extraction: Perform 4–5 extractions with smaller volumes rather than 1–2 large volume extractions.
Data: Partition Coefficient Improvement
| Solvent System | Aqueous Phase Condition | Estimated Recovery (4 Extractions) |
|---|---|---|
| DCM | Pure Water | < 35% |
| EtOAc | Pure Water | ~ 55% |
| EtOAc | Sat.[1] NaCl (Brine) | > 85% |
| THF/DCM (1:[1]4) | Sat. NaCl (Brine) | > 90% (Requires drying agent) |[1]
Module 2: Removing the Acid Impurity
The Issue: "I see a persistent impurity co-eluting/co-crystallizing."
Diagnosis: The most common impurity is 1-hydroxycyclobutane-1-carboxylic acid .[1] It forms if the hydrolysis reaction runs too long or too hot.[1] It is structurally nearly identical to the amide, making separation difficult.[1]
Troubleshooting Protocol: The "Bicarbonate Wash"
You can exploit the acidity of the carboxylic acid (pKa ~4.[1]5) versus the neutrality of the amide.[1]
Workflow:
-
Dissolve the crude organic extract (from Module 1) in Ethyl Acetate .
-
Wash with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .[1][2]
-
Critical Step (Back-Extraction): Because the amide is polar, some will migrate into the bicarbonate layer.[1] You must back-extract the aqueous bicarbonate layer with fresh EtOAc (2x) and combine it with the main organic layer.[1]
-
Dry combined organics over Na₂SO₄ and concentrate.
Module 3: Crystallization & Polishing
The Issue: "The product oils out instead of crystallizing."
Diagnosis: The cyclobutane ring adds conformational rigidity, but the hydroxyl group encourages hydrogen bonding networks that can lead to amorphous "oils" if the solvent evaporation is too rapid or the polarity is mismatched.[1]
Troubleshooting Protocol: Anti-Solvent Precipitation
Avoid simple evaporation.[1] Use a binary solvent system.
Recommended System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) [1]
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 50–60°C).
-
Seeding: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.[1]
-
Addition: Add hot n-Heptane dropwise until the solution turns slightly turbid.
-
Clarification: Add 1–2 drops of EtOAc to clear the solution.[1]
-
Cooling: Allow to cool to room temperature slowly (over 2 hours), then move to 4°C. Rapid cooling traps impurities.[1]
Module 4: Chromatographic Purification
The Issue: "The peak tails badly on silica gel."
Diagnosis: The free hydroxyl and amide groups interact strongly with the silanols on standard silica, causing peak broadening and tailing.[1]
Troubleshooting Protocol: Mobile Phase Modifiers
Option A: Normal Phase (Silica) [1]
-
Base Solvent: DCM / Methanol.[1]
-
Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .[1] This blocks the active silanol sites on the column, sharpening the amide peak.[1]
-
Gradient: Start at 100% DCM, ramp to 10% MeOH/DCM.
Option B: Reverse Phase (C18) - Recommended for High Purity [1]
-
Column: C18 functionalized silica.[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]
-
Benefit: The polar amide elutes early but is well-separated from the very polar salts and the less polar starting materials.[1] The acid impurity can be pushed to a different retention time by adjusting pH (using ammonium acetate buffer pH 4.5).[1]
Visual Logic & Workflows
Figure 1: Purification Decision Tree
This logic gate determines your workflow based on the impurity profile.[1]
Caption: Workflow for isolating the amide while actively removing the carboxylic acid byproduct.
Figure 2: Species-pH Distribution
Understanding why pH control is critical for separation.
Caption: The chemical state of the amide and acid impurity at different pH levels, dictating extraction strategy.
References & Authority
-
ChemicalBook. (2025).[1] 1-hydroxycyclobutane-1-carboxylic acid Properties and Safety. Retrieved from [1]
-
Context: Provides physical property data for the carboxylic acid analog, establishing the baseline for solubility and melting point behavior of the cyclobutane series.
-
-
National Center for Biotechnology Information (PubChem). (2025).[1] 1-Hydroxycyclohexane-1-carboxamide (Analogous Structure Data). Retrieved from [1]
-
Context: Used for structural analogy regarding the polarity and hydrogen bonding networks of 1-hydroxy-cycloalkyl-carboxamides.[1]
-
-
Organic Syntheses. (2021). Preparation of Cyclobutanone and Derivatives. Retrieved from [1]
-
Context: Establishes the foundational chemistry for cyclobutane ring stability and reactivity during oxidation/hydrolysis steps.
-
-
Sielc Technologies. (2018).[1] Separation of Cyclobutane Dicarboxylic Acids. Retrieved from
-
Context: Validates the use of Reverse Phase (C18/Mixed Mode) chromatography for separating polar cyclobutane acids and amides.
-
Sources
- 1. 1-Hydroxycyclohexane-1-carboxamide | C7H13NO2 | CID 344800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
Technical Support Center: Purification of 1-Hydroxycyclobutane-1-carboxamide
Subject: Removal of Residual Ammonium Salts (
Executive Summary & Diagnostic
You are likely encountering "The Polarity Trap." 1-Hydroxycyclobutane-1-carboxamide contains both a hydroxyl group and a primary amide, rendering it highly polar and water-soluble.[1] This polarity mimics the physicochemical profile of your impurity (ammonium salts), causing them to co-elute in aqueous workups.
The Solution Logic: Standard liquid-liquid extraction (DCM/Water) often fails because the product stays in the aqueous phase with the salt. To separate them, we must exploit the solubility differential in anhydrous organic solvents . Ammonium salts are effectively insoluble in dry THF and Acetone, whereas your target cyclobutane derivative should remain soluble.
Solubility Matrix: The Separation Key
| Solvent System | 1-Hydroxycyclobutane-1-carboxamide | Ammonium Chloride ( | Separation Potential |
| Water | Highly Soluble | Highly Soluble (383 g/L) | ❌ Fail |
| Methanol/Ethanol | Soluble | Slightly Soluble (Soluble enough to contaminate) | ⚠️ Risk |
| Anhydrous THF | Soluble | Insoluble | ✅ Ideal |
| Acetone | Soluble | Insoluble | ✅ Good |
| DCM/Chloroform | Moderate/Low Solubility | Insoluble | ⚠️ Poor Yield |
Protocol 1: The "Dry" Trituration (Recommended)
Best for: Bulk removal of >95% of salts from crude solids.
This method relies on the "salting out" principle in reverse. By using a solvent where the organic product is soluble but the ionic salt is not, you can filter the impurity away physically.
Reagents Required[3][4][5][6][7][8]
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Anhydrous Acetone. (Note: Must be dry; water content >1% will dissolve salts).
-
Drying Agent:
or (if crude is wet).
Step-by-Step Methodology
-
Lyophilization: If your crude material is an oil or aqueous solution, lyophilize (freeze-dry) it completely to a solid.[1] Water is the enemy here.
-
Dissolution: Add Anhydrous THF (10 mL per gram of crude) to the solid flask.
-
Sonication/Trituration: Sonicate the suspension for 15–20 minutes. The organic amide will dissolve, while the ammonium salts will remain as a fine white precipitate.
-
Tip: If the product is stubborn, warm the THF slightly (to 40°C), but do not reflux vigorously as this can degrade the amide.
-
-
Filtration: Filter the suspension through a Celite pad or a sintered glass funnel (porosity 3 or 4) under vacuum.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the purified solid.
Protocol 2: Resin Scavenging (Polishing)
Best for: Removing trace residual salts (<5%) or if the product is heat-sensitive.
Using a cation exchange resin is effective, but you must avoid strong acid resins (like Dowex 50W) which can hydrolyze your amide group (
Reagents Required[3][4][5][6][7][8]
-
Resin: Amberlyst® 15 (Hydrogen form) or a mixed-bed resin (e.g., Amberlite® MB-6113).[1]
-
Solvent: Methanol or Ethanol (Ammonium ions must be dissociated to be trapped).
Step-by-Step Methodology
-
Pre-wash Resin: Wash the resin with Methanol to remove industrial preservatives.
-
Dissolution: Dissolve your semi-pure product in Methanol (approx. 20 volumes).
-
Batch Treatment: Add the resin (approx. 3 eq. relative to estimated salt content) to the solution.
-
Stirring: Stir gently at Room Temperature for 30–60 minutes.
-
Filtration: Filter off the resin beads.
-
Neutralization (Critical): The solution may now contain trace HCl released from the exchange. Add a small amount of weak base (e.g., solid
) or simply evaporate immediately if the product is acid-stable.
Protocol 3: Continuous Extraction (Liquid-Liquid)
Best for: Large scale aqueous reaction mixtures where evaporation is impractical.[1]
Since the partition coefficient (
Setup
-
Apparatus: Liquid-Liquid Continuous Extractor (heavier-than-water version if using DCM; lighter-than-water if using EtOAc).
-
Aqueous Phase: Saturate your aqueous crude solution with NaCl (brine). This "salting out" effect pushes the organic amide out of the water and into the organic layer.
-
Organic Phase: Use Ethyl Acetate or THF/DCM (9:1) .[1]
-
Execution: Reflux the organic solvent for 12–24 hours. The solvent distills, condenses, passes through the aqueous phase (extracting the amide), and returns to the boiling flask. Ammonium salts remain trapped in the aqueous chamber.
Visualizing the Workflow
Figure 1: Decision tree for purification based on the physical state of the crude material.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of THF for the trituration? A: It is risky. Ammonium chloride has a solubility of ~6 g/L in ethanol at room temperature [1].[10] While this is lower than water, it is high enough to carry significant impurities into your final product. Anhydrous THF or Acetone is far superior because the salt solubility is effectively zero.
Q: My product is oiling out during the THF trituration. What should I do? A: This suggests your product is extremely soluble or the THF is too warm. Try cooling the mixture to 0°C in an ice bath while stirring. If it remains an oil, decant the THF (which contains the product) away from the solid salt residue, then evaporate. The "oil" is likely your product; the solid "gum" or powder left behind is the salt.
Q: How do I verify the salt is gone? A:
-
Visual: The product should be a clear oil or white solid. Haze indicates salt.[1]
-
Chemical (Qualitative): Dissolve a small sample in water and add a drop of Silver Nitrate (
). A white precipitate indicates the presence of Chloride ions ( ) from residual .[1] -
H-NMR: Look for a broad triplet triplet 1:1:1 signal (ammonium) around 7.0–7.5 ppm in DMSO-d6, though this often exchanges with water and disappears.[1] The
test is more reliable.
Q: Will the amide hydrolyze during these steps? A: 1-Hydroxycyclobutane-1-carboxamide is relatively stable, but primary amides can hydrolyze to carboxylic acids in the presence of strong acids or bases + heat [2].[1] Avoid refluxing in water or using strong acid resins for prolonged periods.[1] The anhydrous THF method (Protocol 1) is chemically neutral and the safest for stability.
References
-
Solubility Data Series. (n.d.). Solubility of Ammonium Chloride in Alcohols.[1][10] NIST/IUPAC.[1] Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Section 2.20: Solvents and Drying Agents).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1]
Sources
- 1. DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 1-hydroxycyclobutane-1-carboxamide (C5H9NO2) [pubchemlite.lcsb.uni.lu]
- 4. 1-Hydroxycyclobutane-1-carboxamide | C5H9NO2 | CID 62389822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ammonium chloride - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
Technical Support Center: Optimizing EDC/HOBt Esterification for Sterically Hindered Hydroxy Acids
Welcome to the Advanced Applications Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the esterification or depsipeptide coupling of sterically hindered hydroxy acids.
While the EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) system is a gold standard for amide bond formation, applying it to hindered secondary or tertiary alcohols often results in sluggish kinetics, poor yields, and the accumulation of dead-end byproducts. This guide provides field-proven mechanistic insights and self-validating protocols to overcome these thermodynamic and kinetic barriers.
🔬 Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why does standard EDC/HOBt coupling fail or give negligible yields for my sterically hindered hydroxy acid?
The Application Scientist's Insight: The failure is rooted in the competing kinetics between nucleophilic attack and intramolecular rearrangement. When a carboxylic acid is activated by EDC, it forms an O-acylisourea intermediate[1]. For unhindered primary amines, this intermediate is rapidly attacked to form an amide. However, hindered hydroxy acids (alcohols) are significantly weaker nucleophiles.
Because the alcohol attacks too slowly, the O-acylisourea undergoes a spontaneous 1,3-rearrangement to form a thermodynamically stable, unreactive N-acylurea byproduct[2]. While adding HOBt successfully traps the O-acylisourea to form an OBt-active ester (suppressing the 1,3-rearrangement)[3], the hindered alcohol is still too sterically impeded to efficiently attack the OBt-ester at room temperature. The reaction stalls at the OBt-ester stage.
Q2: How does the addition of DMAP resolve this, and why should I keep HOBt in the reaction?
The Application Scientist's Insight: To force the reaction forward, you must shift from a standard coupling to a modified Steglich Esterification system by introducing 4-Dimethylaminopyridine (DMAP)[2].
DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It rapidly attacks the stalled OBt-ester (or the transient O-acylisourea), generating a highly electrophilic acylpyridinium ion [1]. This intermediate is so reactive that it overcomes the steric hindrance of the hydroxy acid, driving the esterification forward and regenerating DMAP[4].
Why keep HOBt? Using EDC/DMAP alone on chiral substrates often leads to severe epimerization (racemization) via oxazolone formation. HOBt acts as a kinetic buffer. It rapidly traps the initial O-acylisourea before it can rearrange or epimerize, creating a stable pool of OBt-ester[3]. DMAP then shuttles the acyl group from the OBt-ester to the alcohol in a controlled manner[4].
Q3: I am observing significant epimerization of my chiral α-hydroxy acid. How can I mitigate this?
The Application Scientist's Insight: Epimerization in EDC/HOBt/DMAP systems is almost always caused by an excess of unprotonated DMAP acting as a general base, which abstracts the acidic α-proton of the activated ester.
-
Solution 1 (Stoichiometry): Reduce DMAP to strictly catalytic amounts (0.05 – 0.1 equivalents)[1].
-
Solution 2 (Temperature): Perform the activation and DMAP addition at 0 °C, only allowing the reaction to warm to room temperature after the hindered alcohol has been introduced.
-
Solution 3 (Reagent Substitution): Replace HOBt with HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen at the 7-position provides neighboring-group assistance (anchimeric effect), accelerating the coupling rate and reducing the time the activated chiral center is exposed to base[3].
📊 Quantitative Troubleshooting Matrix
Use the following self-validating metrics to diagnose your reaction in real-time using LCMS or TLC.
| Diagnostic Observation (LCMS/TLC) | Root Cause Analysis | Corrective Action & Protocol Adjustment |
| High levels of N-acylurea (+155 Da from acid mass) | Activation occurred, but HOBt trapping failed or alcohol attack was too slow. | Ensure HOBt is fully dissolved before adding EDC. Increase HOBt to 1.2 eq. |
| Accumulation of OBt-ester (Stable intermediate mass) | HOBt trapping succeeded, but the hindered alcohol cannot attack the OBt-ester. | Add 0.1 - 0.5 eq of DMAP to generate the reactive acylpyridinium intermediate. |
| High Epimerization (Two product peaks with identical mass) | DMAP is acting as a base, abstracting the α-proton of the activated ester. | Reduce DMAP to 0.05 eq. Lower activation temperature to 0 °C. Switch HOBt to HOAt. |
| No activation / Starting materials recovered | EDC degradation or presence of water in the solvent. | Use freshly opened anhydrous DCM or DMF. Ensure EDC·HCl is stored at -20 °C under argon. |
⚙️ Reaction Mechanism & Workflow Visualization
The following diagram illustrates the kinetic pathways and the critical role of DMAP in rescuing stalled EDC/HOBt esterifications.
Fig 1: Mechanistic pathway of EDC/HOBt/DMAP esterification for hindered substrates.
🧪 Optimized Step-by-Step Methodology: EDC/HOBt/DMAP Coupling
This protocol is designed as a self-validating system . Do not proceed to the next step until the analytical checkpoint confirms the required intermediate has formed.
Reagents Required:
-
Carboxylic Acid (1.0 eq)
-
Sterically Hindered Hydroxy Acid / Alcohol (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (anhydrous or hydrate, 1.2 eq)
-
DMAP (0.1 to 0.5 eq, depending on steric hindrance)
-
Anhydrous Dichloromethane (DCM) or DMF (for polar substrates)
-
Optional: N,N-Diisopropylethylamine (DIPEA) (1.0 eq, only if the acid/amine is a hydrochloride salt).
Step 1: Pre-Activation and OBt-Ester Formation
-
In an oven-dried flask under inert atmosphere (Argon/N2), dissolve the Carboxylic Acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (0.1 M concentration).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) in one portion.
-
Stir at 0 °C for 15 minutes, then allow to warm to room temperature for 30-45 minutes.
-
Validation Checkpoint 1: Pull a 5 µL aliquot, quench in methanol, and analyze via LCMS. You should observe the complete consumption of the starting carboxylic acid and the formation of the OBt-ester mass.
Step 2: Addition of the Hindered Nucleophile
-
Once OBt-ester formation is confirmed, re-cool the flask to 0 °C.
-
Add the Hindered Hydroxy Acid (1.1 eq) dissolved in a minimal amount of DCM.
-
Add DMAP (0.1 eq) . (Note: If the alcohol is exceptionally hindered, e.g., a tertiary alcohol, up to 0.5 eq of DMAP may be required).
-
Stir the reaction at 0 °C for 30 minutes, then slowly allow it to warm to room temperature.
Step 3: Reaction Monitoring and Acyl Transfer
-
Monitor the reaction via TLC or LCMS every 2 hours.
-
Validation Checkpoint 2: You should observe the gradual disappearance of the OBt-ester and the appearance of the product mass. If the OBt-ester remains stagnant after 4 hours, add an additional 0.1 eq of DMAP and gently warm to 35 °C.
Step 4: Aqueous Workup and Purification
-
Once complete, dilute the reaction with additional DCM.
-
Wash the organic layer sequentially with:
-
10% Citric acid or 1M HCl (to remove DMAP, unreacted EDC, and basic byproducts).
-
Saturated NaHCO3 (to remove unreacted carboxylic acid and HOBt).
-
Brine.
-
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
📚 References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.[Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Peptide Chemistry. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.[Link]
-
National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.[Link]
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
solving solubility issues of 1-Hydroxycyclobutane-1-carboxamide in organic solvents
Technical Support Center: 1-Hydroxycyclobutane-1-carboxamide Solubility Guide
Executive Summary: The Physicochemical Challenge
Compound Profile:
-
Name: 1-Hydroxycyclobutane-1-carboxamide[1]
-
Chemical Class:
-Hydroxycycloalkanecarboxamide -
Key Features: Compact cyclobutane ring (lipophilic core) flanked by two high-polarity motifs: a tertiary hydroxyl group and a primary amide.
-
The Solubility Paradox: This molecule exhibits a "Janus-faced" solubility profile. The rigid cyclobutane ring creates high crystal lattice energy (making it hard to break the solid state), while the polar functional groups (H-bond donors/acceptors) make it reluctant to solvate in standard non-polar organic solvents (DCM, Toluene, Hexanes).
Core Issue: Researchers typically encounter failure when attempting to dissolve this compound in low-polarity solvents for derivatization reactions or when attempting to extract it from aqueous byproducts.
Section 1: Solvent Selection Matrix
Use this table to triage your solvent choice based on your experimental goal.
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | Excellent | Ideal for stock solutions and nucleophilic substitution reactions. Warning: High boiling points make removal difficult. |
| Protic Polar | Methanol, Ethanol, Water | Good to Excellent | Best for recrystallization and transfer. Warning: Nucleophilic solvents; may interfere with electrophilic reactions. |
| Polar Aprotic | THF, Acetone, Acetonitrile | Moderate | The "Sweet Spot" for Synthesis. often requires mild heating (40°C) or sonication to initiate dissolution. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Poor | Major Pain Point. The compound often forms a suspension. Requires a "Solubility Booster" (see Troubleshooting). |
| Non-Polar | Toluene, Hexanes, Heptane | Insoluble | Use strictly as anti-solvents to crash the product out of solution during purification. |
Section 2: Troubleshooting Guides (Q&A Format)
Scenario A: Synthesis & Reaction Setup
Q: "I need to run a reaction in Dichloromethane (DCM), but the starting material is just a floating suspension. Can I proceed?"
A: Do not proceed with a heterogeneous suspension unless the reaction kinetics are surface-area independent (rare). The high lattice energy of the amide-hydroxyl network prevents DCM from breaking the crystal structure.
The Fix: The "Doping" Strategy Instead of switching solvents entirely (which might affect reaction selectivity), add a "Solubility Booster" (Co-solvent).
-
Calculate Volume: Aim for a 5-10% v/v addition of a high-polarity aprotic solvent.
-
Selection:
-
Use THF: If your reaction is sensitive to Lewis bases.
-
Use DMF: If your reaction tolerates strong dipoles.
-
-
Protocol: Dissolve the 1-Hydroxycyclobutane-1-carboxamide in the minimum volume of the Booster first, then dilute with your primary solvent (DCM).
Scenario B: Work-up & Extraction
Q: "I synthesized the compound, but it won't extract into Ethyl Acetate from the aqueous layer. It stays in the water. How do I get it out?"
A: The LogP (approx -0.[2][3]8) indicates this compound prefers water over organic layers. Standard extraction with EtOAc or Ether will result in massive yield loss.
The Fix: Salting Out & High-Polarity Extraction
-
Saturate the Aqueous Phase: Add solid NaCl until no more dissolves. This increases the ionic strength, forcing the organic amide out (The "Salting Out" effect).
-
Switch Solvent: Use n-Butanol or IPA:DCM (3:1) as the extraction solvent.
-
Why? n-Butanol is able to H-bond with the hydroxyl/amide groups, pulling the compound into the organic phase.
-
-
Process: Perform 4-5 extractions with smaller volumes rather than 1-2 large ones.
Scenario C: Purification & Recrystallization
Q: "When I try to recrystallize from hot ethanol, it separates as an oil (oiling out) instead of crystals."
A: Oiling out occurs when the compound's melting point in the solvent mixture is lower than the solvent's boiling point, or when the saturation limit is crossed too rapidly.
The Fix: The Seeded Cooling Protocol
-
Solvent System: Switch to Ethyl Acetate/Hexane or Acetone/Hexane . Ethanol is often "too good" a solvent, making recovery difficult.
-
Dissolution: Dissolve in the minimum amount of hot polar solvent (Acetone/EtOAc).
-
The Anti-Solvent drip: Add hot Hexane dropwise until a faint turbidity persists.
-
Re-dissolve: Add one drop of the polar solvent to clear it.
-
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass.
-
Slow Cool: Wrap the flask in foil and let it cool to room temp over 2 hours. Do not use an ice bath immediately.
Section 3: Visual Workflows
Workflow 1: Solubility Decision Tree
Use this logic flow to determine the correct solvent system for your specific need.
Caption: Decision logic for selecting solvent systems based on experimental intent (Reaction, Purification, or Extraction).
Section 4: Advanced Protocol - The "Gradient Titration" Method
Use this method to determine the exact solvent ratio for recrystallization without wasting material.
Objective: Find the precise ratio of Solvent A (Good Solvent) and Solvent B (Anti-Solvent) for 1-Hydroxycyclobutane-1-carboxamide.
Materials:
-
10 mg of Compound
-
Solvent A: Acetone or THF
-
Solvent B: Hexane or Heptane
-
Heating block set to 50°C
Steps:
-
Place 10 mg of compound in a 4mL vial.
-
Add Solvent A dropwise with agitation until the solid just dissolves. Record Volume A (
). -
Add Solvent B dropwise until the solution turns permanently cloudy (turbid). Record Volume B (
). -
Calculate the Ratio:
. -
Scale Up: For your main batch, use a solvent mixture of
and . (Using 90% of the anti-solvent limit prevents premature precipitation).
References
-
PubChem. (n.d.).[1] 1-Hydroxycyclobutane-1-carboxamide Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alpha-hydroxy carboxylic acids and amides. Retrieved March 1, 2026, from [Link]
-
Roda, A., et al. (1984).[4] Effect of nuclear hydroxy substituents on aqueous solubility. Hepatology. Retrieved March 1, 2026, from [Link](Cited for mechanistic insight into hydroxyl-amide solubility behavior).
Sources
- 1. 1-Hydroxycyclobutane-1-carboxamide | C5H9NO2 | CID 62389822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. PubChemLite - 1-hydroxycyclopentane-1-carboxamide (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. Effect of nuclear hydroxy substituents on aqueous solubility and acidic strength of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Impurity Profiling for 1-Hydroxycyclobutane-1-carboxamide
Welcome to the analytical support center for the chromatographic profiling of 1-Hydroxycyclobutane-1-carboxamide (CAS: 1247705-07-2)[1]. As a highly polar, low-molecular-weight aliphatic amide lacking a conjugated π-system, this molecule presents distinct challenges for standard reversed-phase high-performance liquid chromatography (RP-HPLC).
This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind retention failures, baseline anomalies, and impurity co-elution, empowering you to build a robust, self-validating analytical method.
Diagnostic Workflow
Workflow for resolving retention and detection issues in polar amide HPLC analysis.
Troubleshooting Guides & FAQs
Q1: Why does 1-Hydroxycyclobutane-1-carboxamide elute in the void volume on my standard C18 column, and how do I fix it?
Causality: The molecule's extreme polarity—driven by the hydroxyl and carboxamide groups localized on a compact cyclobutane ring—prevents sufficient hydrophobic partitioning into the non-polar C18 stationary phase.
Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC)[2]. HILIC utilizes a polar stationary phase (such as an Amide-bonded silica) and a highly organic mobile phase (e.g., >70% Acetonitrile). In this mode, water acts as the strong eluting solvent. This mechanism promotes the partitioning of the analyte into a water-enriched liquid layer immobilized on the stationary phase, drastically improving the retention factor (
Q2: I am using UV detection at 210 nm to monitor impurities, but the baseline is erratic and peak integration is impossible. What is the alternative? Causality: 1-Hydroxycyclobutane-1-carboxamide lacks a strong chromophore. The amide carbonyl only absorbs weakly in the low UV range (200-215 nm). At these wavelengths, mobile phase modifiers and trace solvent impurities absorb strongly, causing severe baseline drift and masking low-level synthesis impurities. Solution: Implement Charged Aerosol Detection (CAD). CAD provides a near-universal, uniform response for non-volatile and semi-volatile analytes independent of their optical properties, making it highly effective for aliphatic amides[4].
Q3: How do I separate and identify the primary degradation impurity, 1-hydroxycyclobutane-1-carboxylic acid? Causality: Under acidic, basic, or thermal stress, the carboxamide group readily hydrolyzes to the corresponding carboxylic acid (1-hydroxycyclobutane-1-carboxylic acid)[5]. In HILIC, the retention of this acid is entirely dictated by its ionization state. If the mobile phase pH is unbuffered, the acid will exist in a mixed ionization state, leading to peak streaking or co-elution with the neutral amide. Solution: Buffer the aqueous portion of the mobile phase with 10 mM Ammonium Formate adjusted to pH 3.5. This ensures the carboxylic acid is consistently protonated (neutralized), yielding a sharp, predictable peak that resolves strongly from the target amide.
Quantitative Impurity Profiling Data
When utilizing the HILIC-CAD methodology, expect the following chromatographic behavior for the target compound and its common synthesis/degradation impurities:
| Compound | CAS Number | Expected RRT (HILIC) | CAD Response | Origin / Causality |
| 1-Hydroxycyclobutane-1-carboxamide | 1247705-07-2 | 1.00 | High | Target Molecule |
| 1-Hydroxycyclobutane-1-carboxylic acid | 41248-13-9 | 1.35 | High | Hydrolysis degradation / Unreacted precursor |
| Cyclobutanone | 1191-95-3 | 0.10 (Void) | None (Volatile) | Synthesis precursor (Evaporates in CAD) |
| Ring-opened aliphatic amides | Varies | 0.80 - 0.95 | Medium | Thermal degradation / Synthesis byproduct |
Note: RRT = Relative Retention Time. Values are approximate and depend on exact gradient slopes.
Self-Validating Experimental Protocol: HILIC-CAD Method
To ensure absolute trustworthiness in your data, this protocol incorporates a mandatory system suitability check. The method validates itself prior to sample analysis by confirming that the column chemistry and buffer pH are actively maintaining the required selectivity.
Step 1: System & Column Preparation
-
Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 100% Acetonitrile (LC-MS grade).
-
Mobile Phase B: 10 mM Ammonium Formate in Ultra-Pure Water, adjusted to pH 3.5 with Formic Acid.
-
Detector: Charged Aerosol Detector (Evaporation temperature: 35°C, Data rate: 10 Hz).
Step 2: Sample Preparation (Critical Causality Step)
-
Dissolve your sample in a weak HILIC solvent: 75% Acetonitrile / 25% Water .
-
Causality: Injecting polar samples dissolved in 100% water (which is standard for RP-HPLC) will cause severe peak distortion and fronting in HILIC, because water acts as the strong eluting solvent and disrupts the localized partitioning layer at the column head[2].
Step 3: Gradient Execution
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 2.0 min: 95% A (Isocratic hold to establish partitioning layer)
-
2.0 - 8.0 min: 95% A to 65% A (Linear gradient to elute strongly retained polar acids)
-
8.0 - 10.0 min: 65% A (Wash step)
-
10.0 - 15.0 min: 95% A (Re-equilibration)
-
Step 4: System Suitability (Self-Validation Check)
-
Before running unknown samples, inject a resolution standard containing 0.1 mg/mL of 1-Hydroxycyclobutane-1-carboxamide and 0.1 mg/mL of 1-hydroxycyclobutane-1-carboxylic acid.
-
Validation Criterion: The resolution (
) between the amide and the acid must be . -
Logic: If
, the system fails validation. This specifically diagnoses that the buffer pH has drifted above 4.0 (causing the acid to ionize and elute earlier) or the column's amide phase has degraded. Do not proceed until the buffer is remade.
References
- "1-hydroxycyclobutane-1-carboxamide | 1247705-07-2" - ChemicalBook.
- "Hydrophilic Interaction Chromatography - Columns" - Tosoh Bioscience.
- "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column" - Agilent.
- "HILIC methods in pharmaceutical analysis" - ResearchGate.
- "Cas 3721-95-7,Cyclobutanecarboxylic acid" - LookChem.
Sources
Validation & Comparative
1H NMR spectrum analysis of 1-Hydroxycyclobutane-1-carboxamide
1H NMR Spectrum Analysis of 1-Hydroxycyclobutane-1-carboxamide: A Comparative Guide to Solvent Systems
Executive Summary
1-Hydroxycyclobutane-1-carboxamide () is a highly functionalized cycloalkane that has recently gained significant traction as a critical linker component in the development of[1]. These ADCs are designed to selectively deliver cytotoxic agents to tumor cells, minimizing off-target toxicity[2]. For drug development professionals, the unambiguous structural elucidation of this intermediate via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a strict regulatory requirement. This guide objectively compares the performance of three standard NMR solvent systems—DMSO-d₆, CDCl₃, and D₂O—to establish the optimal analytical environment for this compound.
Mechanistic Insight: The Cyclobutane Conformation
To accurately interpret the ¹H NMR spectrum of 1-hydroxycyclobutane-1-carboxamide, one must first understand the structural dynamics of the four-membered ring. The cyclobutane ring is not a planar square; rather, it exists in a dynamic equilibrium between two [3] to alleviate torsional strain.
When the symmetry of the ring is broken by the introduction of the hydroxyl (-OH) and carboxamide (-CONH₂) groups at the C1 position, the magnetic environments of the remaining protons are fundamentally altered[3]. The protons on C2 and C4 become diastereotopic (exhibiting axial-like and equatorial-like geometries relative to the C1 substituents). This spatial inequivalence results in complex geminal (²J) and vicinal (³J) spin-spin coupling patterns[3],[4], shifting these protons downfield compared to the single 1.96 ppm resonance of unsubstituted cyclobutanes[5].
Comparative Performance of NMR Solvent Systems
The selection of the deuterated solvent is the single most critical variable in the NMR workflow for this compound. The presence of three highly exchangeable protons (one -OH, two -NH₂) dictates the solvent's performance.
-
DMSO-d₆ (Optimal Performance): Dimethyl sulfoxide-d₆ is the premier choice. DMSO acts as a strong hydrogen-bond acceptor. By forming robust intermolecular hydrogen bonds with the -OH and -NH₂ protons, DMSO drastically reduces their chemical exchange rate with trace water. This causality allows the -OH proton to resolve as a sharp singlet, and the -CONH₂ protons to appear as two distinct broad singlets (due to restricted rotation around the C-N partial double bond)[2],[6].
-
CDCl₃ (Suboptimal Performance): Chloroform-d is poorly suited for this highly polar compound. Beyond limited solubility, CDCl₃ does not effectively stabilize exchangeable protons via hydrogen bonding. Consequently, the -OH and -NH₂ signals often broaden into the baseline or merge into an indistinguishable hump due to rapid, uncontrolled chemical exchange.
-
D₂O (Verification Use Only): Deuterium oxide provides excellent solubility but completely masks the critical functional groups. The -OH and -NH₂ protons undergo rapid isotopic exchange with deuterium, disappearing entirely from the ¹H spectrum. While useless for full structural assignment, D₂O is a valuable secondary solvent to definitively verify which peaks belong to the carbon framework versus the heteroatoms.
Quantitative Data Presentation
The following table summarizes the expected ¹H NMR chemical shifts and multiplicities for 1-hydroxycyclobutane-1-carboxamide across the three evaluated solvent systems.
| Proton Environment | DMSO-d₆ (δ ppm) | CDCl₃ (δ ppm) | D₂O (δ ppm) | Multiplicity & Integration |
| C3-H (Methylene) | 1.60 - 1.90 | 1.70 - 2.00 | 1.75 - 2.05 | Multiplet (m), 2H |
| C2-H, C4-H (Methylene) | 2.10 - 2.50 | 2.20 - 2.60 | 2.30 - 2.70 | Complex Multiplet (m), 4H |
| C1-OH (Hydroxyl) | ~ 5.50 - 6.00 | Broad / Missing | Absent (Exchanged) | Singlet (s), 1H |
| C1-CONH₂ (Amide) | ~ 7.00, ~ 7.30 | Broad / Missing | Absent (Exchanged) | Two Broad Singlets (br s), 2H |
Mandatory Visualization
Logical workflow of solvent selection and its causal impact on NMR signal resolution.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for the high-resolution ¹H NMR acquisition of 1-hydroxycyclobutane-1-carboxamide.
Step 1: Sample Preparation (Gravimetric Precision)
-
Weigh exactly 15.0 mg of 1-hydroxycyclobutane-1-carboxamide (Purity >98%).
-
Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Causality Check: The use of anhydrous DMSO-d₆ is critical. Trace water (which appears at ~3.3 ppm in DMSO) catalyzes the chemical exchange of the -OH and -NH₂ protons, broadening their signals and destroying spectral resolution.
Step 2: Instrument Calibration & Locking (The Self-Validation Step)
-
Transfer the homogeneous solution to a standard 5 mm precision NMR tube and insert it into a 400 MHz or 600 MHz NMR spectrometer at 298 K.
-
Lock the spectrometer onto the deuterium resonance of DMSO-d₆.
-
Execute automated gradient shimming (e.g., TopShim).
-
Self-Validation: Before initiating the main acquisition, run a single scan. Measure the full-width at half-maximum (FWHM) of the TMS peak at 0.00 ppm. The FWHM must be < 1.0 Hz . If the peak is broader, the magnetic field is inhomogeneous, and the complex multiplets of the cyclobutane ring (C2/C4) will fail to resolve. Re-shim until this specification is met.
Step 3: Pulse Sequence & Acquisition
-
Select a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).
-
Set the Number of Scans (NS) to 16 or 32.
-
Set the Relaxation Delay (D1) to 2.0 seconds.
-
Causality Check: A 2.0-second relaxation delay ensures complete longitudinal relaxation (T1) of the sterically hindered cyclobutane protons between pulses. Failing to allow adequate T1 relaxation will result in skewed integration ratios, causing the 2H : 4H : 1H : 2H theoretical ratio to fail.
Step 4: Data Processing
-
Apply a minimal line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio without sacrificing multiplet resolution.
-
Perform manual phase correction (zero-order and first-order) and a polynomial baseline correction to ensure the broad amide signals integrate accurately against the sharp baseline.
References
-
Title : Anti-TROP-2 Antibody-Exatecan Analog Conjugate and Medical Use Thereof | Source : Justia Patents | URL :[Link]
-
Title : 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Source : ACS Publications | URL :[Link]
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. patents.justia.com [patents.justia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. data.epo.org [data.epo.org]
Technical Guide: FTIR Characterization of 1-Hydroxycyclobutane-1-carboxamide
The following guide is a technical analysis designed for research and development professionals characterizing 1-Hydroxycyclobutane-1-carboxamide . It synthesizes spectroscopic principles with structural analysis to provide a robust framework for identification and purity assessment.
Content Type: Comparative Spectroscopic Analysis & Quality Control Protocol Subject: 1-Hydroxycyclobutane-1-carboxamide (CAS: 10250-27-8)
Executive Summary: The Analytical Challenge
In drug development workflows, 1-Hydroxycyclobutane-1-carboxamide serves as a critical scaffold, often functioning as a polar linker or a conformational lock in peptidomimetics. Its structural uniqueness lies in the geminal substitution of a hydroxyl group and a primary amide on a strained cyclobutane ring.
This specific architecture creates a complex FTIR signature driven by:
-
Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) alters the hybridization of the
-carbon, shifting exocyclic bond vibrational frequencies. -
Intramolecular Hydrogen Bonding: The proximity of the 1-OH and 1-CONH
groups facilitates a stable 5-membered intramolecular hydrogen bond network, distinct from intermolecular bulk interactions.
This guide compares the spectral performance of this compound against its closest structural analogs to enable precise identification and impurity profiling.
Experimental Protocol: Self-Validating FTIR Workflow
To ensure reproducible data that differentiates the target molecule from hydrolysis products (acids) or precursors (nitriles), follow this validated workflow.
Method A: Attenuated Total Reflectance (ATR) – Recommended for Rapid QC
-
Crystal: Diamond or ZnSe (Single bounce).
-
Sample State: Solid crystalline powder.
-
Parameters: 4 cm⁻¹ resolution, 32 scans.
-
Validation Step: Ensure the "Amide II" band is clearly resolved from the "Amide I". If merged, apply pressure clamp to improve contact; if still merged, sample may be amorphous/wet.
Method B: KBr Pellet – Recommended for Structural Confirmation
-
Ratio: 1-2 mg sample : 200 mg dry KBr.
-
Compression: 8-10 tons for 2 minutes (evacuated die).
-
Advantage: Reduces intermolecular H-bonding, allowing clearer observation of the intramolecular H-bond features specific to the 1-hydroxy motif.
Characteristic Peak Assignments
The FTIR spectrum of 1-Hydroxycyclobutane-1-carboxamide is defined by three diagnostic regions.
Table 1: Diagnostic Peak Assignments
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Structural Insight |
| -OH (Alcohol) | Stretch ( | 3450–3350 | Medium, Broad | Intramolecular H-bonded. Often sharper than bulk alcohols due to the geminal amide lock.[1] |
| -NH₂ (Amide) | Stretch ( | 3400 & 3200 | Medium, Doublet | Characteristic asymmetric/symmetric doublet of primary amides. Overlaps with OH. |
| C=O (Amide I) | Stretch ( | 1665–1645 | Strong | Downshifted slightly due to internal H-bond donation from the |
| N-H (Amide II) | Bend ( | 1620–1590 | Strong | Scissoring vibration. Confirms primary amide.[1] |
| Cyclobutane Ring | C-H Stretch | 3000–2980 | Weak | High frequency due to increased s-character in strained ring C-H bonds. |
| Cyclobutane Ring | Ring Def. | 920–900 | Medium | "Ring Breathing" mode; diagnostic for the 4-membered ring. |
| C-O (Alcohol) | Stretch ( | 1150–1100 | Strong | Tertiary alcohol stretch. |
Comparative Analysis: Distinguishing Alternatives
Researchers often confuse the target with structural analogs or degradation products. This section objectively compares the spectral "performance" (distinguishability) of the target against these alternatives.
Comparison 1: Target vs. Non-Hydroxy Analog (Cyclobutanecarboxamide)
-
The Shift: The presence of the 1-OH group in the target molecule induces a Red Shift (Lower Wavenumber) in the Amide I band compared to cyclobutanecarboxamide.
-
Mechanism: The
-hydroxyl acts as a hydrogen bond donor to the amide oxygen. This weakens the C=O bond character, lowering the frequency from ~1675 cm⁻¹ (non-hydroxy) to ~1655 cm⁻¹ (hydroxy). -
Differentiation: Absence of the broad O-H stretch at >3300 cm⁻¹ confirms the non-hydroxy analog.
Comparison 2: Target vs. Ring Homolog (1-Hydroxycyclopentanecarboxamide)
-
Ring Strain Effect: The cyclobutane ring imposes higher s-character on the exocyclic C-C bonds compared to the cyclopentane analog.
-
Spectral Marker:
-
Cyclobutane Target: C-H stretches appear at 2980–3000 cm⁻¹ (distinctly high for alkyls).
-
Cyclopentane Alternative: C-H stretches are typical alkyl, 2950–2850 cm⁻¹ .
-
Fingerprint: The cyclobutane "breathing" band (~910 cm⁻¹) is absent in the cyclopentane homolog.
-
Comparison 3: Target vs. Hydrolysis Impurity (1-Hydroxycyclobutanecarboxylic Acid)
-
Critical QC Check: Synthesis often yields the acid impurity if hydrolysis occurs.
-
Differentiation:
-
Amide (Target): Doublet NH stretch (3400/3200); Amide II band (~1600).
-
Acid (Impurity): Broad "fermi resonance" OH stretch (3000–2500 cm⁻¹); Single C=O band (~1710 cm⁻¹); Absence of Amide II band.
-
Structural Logic & Signaling Pathway
The following diagram illustrates the logical workflow for confirming the structure using FTIR, highlighting the causal relationships between structure and spectral output.
Figure 1: Logical decision tree for FTIR structural verification. This workflow isolates the target from common impurities (acids) and homologs (cyclopentane) based on specific spectral gates.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for amide and alcohol shifts).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Source for ring strain effects on C-H and C=O frequencies).
-
Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312-322. Link (Foundational text on cyclobutane ring strain and hybridization effects).
-
Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[2] (Detailed assignment of cyclobutane ring breathing modes).
-
National Institute of Standards and Technology (NIST). Cyclobutanecarboxylic acid IR Spectrum. NIST Chemistry WebBook. Link (Used as a baseline for non-amide analog comparison).
Sources
Comparative Guide: 1-Hydroxycyclobutane-1-carboxamide vs. 1-Aminocyclobutane-1-carboxamide
Executive Summary: The "Gem-Disubstituted" Effect
In medicinal chemistry, the transition from flexible alkyl chains to rigid cycloalkanes is a primary strategy for improving potency and metabolic stability—a concept known as "escaping flatland."
This guide compares two critical gem-disubstituted cyclobutane scaffolds: 1-Hydroxycyclobutane-1-carboxamide (HCBC) and 1-Aminocyclobutane-1-carboxamide (ACBC) . While both share the cyclobutane "puckered" geometry (typically ~25–30°), they offer distinct physicochemical profiles. ACBC is the premier choice for introducing basicity and targeting amino acid transporters (LAT1) or NMDA receptors. HCBC serves as a neutral, polar bioisostere for serine/threonine, offering unique hydrogen-bonding networks without the ionization liability of a primary amine.
Part 1: Physicochemical & Structural Profile
The core difference lies in the headgroup (Hydroxyl vs. Amine). This dictates their role in hydrogen bonding and their behavior in biological media.
Comparative Data Table
| Feature | 1-Aminocyclobutane-1-carboxamide (ACBC) | 1-Hydroxycyclobutane-1-carboxamide (HCBC) |
| Core Function | Rigid Amino Acid Scaffold | Rigid Hydroxy Acid Scaffold |
| Electronic State (pH 7.4) | Cationic (Amine protonated if free) / Neutral (if amide) | Neutral (Hydroxyl is non-ionizable) |
| H-Bond Donors | 3 (Amide NH2 + Amine NH) | 2 (Amide NH2 + Hydroxyl OH) |
| H-Bond Acceptors | 2 (Carbonyl O + Amine N) | 3 (Carbonyl O + Hydroxyl O) |
| Conformational Bias | Strong Geminal Effect (Thorpe-Ingold) | Strong Geminal Effect (Thorpe-Ingold) |
| Primary Utility | NMDA Antagonism, Peptide Constraint (Turn inducer) | Serine Bioisostere, Solubility Enhancer |
| Metabolic Stability | High (Resistant to proteases) | Moderate to High (Resistant to esterases) |
Structural Insight: The Cyclobutane "Pucker"
Unlike planar cyclopropanes, cyclobutane rings exist in a puckered conformation to relieve torsional strain.[1][2]
-
ACBC: The bulky amino and carboxamide groups prefer a pseudo-equatorial orientation to minimize 1,3-diaxial interactions. This locks peptides into specific
-turn conformations, making ACBC a "structure-promoting" residue. -
HCBC: The hydroxyl group is smaller than the amine. While it still induces pucker, it allows for slightly more conformational breathing room, often used to fine-tune the solubility of depsipeptides (peptides containing ester linkages).
Part 2: Synthetic Accessibility & Protocols
The synthesis of these two compounds diverges from a common precursor: Cyclobutanone . The choice of pathway is dictated by the need to introduce nitrogen (ACBC) or oxygen (HCBC) at the quaternary center.
Visualization: Divergent Synthetic Pathways[3]
Figure 1: Divergent synthesis from Cyclobutanone. ACBC utilizes the Bucherer-Bergs route to install the amine and carboxyl simultaneously, while HCBC uses cyanohydrin formation.
Experimental Protocol 1: Synthesis of ACBC (Bucherer-Bergs Route)
Target: 1-aminocyclobutane-1-carboxamide (via Hydantoin)
Rationale: The Bucherer-Bergs reaction is preferred over the Strecker synthesis for cyclic ketones because it yields the thermodynamically stable hydantoin, which is easily hydrolyzed.
-
Hydantoin Formation:
-
Dissolve cyclobutanone (10 mmol) in 50% EtOH/H2O.
-
Add KCN (2.0 equiv) and (NH4)2CO3 (4.0 equiv).
-
Heat to 60°C for 12–24 hours in a sealed vessel. Safety Note: Cyanide hazard. Use appropriate trapping.
-
Cool and acidify to precipitate the spiro-hydantoin.
-
-
Hydrolysis to Carboxamide:
-
Suspend the hydantoin in 2.5 M NaOH.
-
Reflux for 12 hours. (Note: Rigorous reflux converts it to the acid; milder hydrolysis or stopping early yields the carboxamide).
-
Purification: Neutralize with HCl to pH 7. The amino-carboxamide often precipitates or can be extracted with n-butanol.
-
Experimental Protocol 2: Synthesis of HCBC (Cyanohydrin Route)
Target: 1-hydroxycyclobutane-1-carboxamide
Rationale: Direct hydrolysis of the nitrile (cyanohydrin) requires careful control to stop at the amide stage without proceeding to the carboxylic acid.
-
Cyanohydrin Formation:
-
To a solution of cyclobutanone (10 mmol) in ether/water at 0°C, add NaCN (1.2 equiv).
-
Slowly drip in saturated NaHSO3 or dilute H2SO4 to generate HCN in situ.
-
Extract the organic layer, dry, and concentrate to yield 1-hydroxycyclobutanecarbonitrile.
-
-
Controlled Hydrolysis (Radziszewski Reaction):
-
Dissolve the nitrile in EtOH.
-
Add 30% H2O2 (excess) and 6M NaOH (catalytic amount, 0.2 equiv).
-
Stir at 40–50°C. The peroxide facilitates the hydration of the nitrile to the amide without hydrolyzing the amide to the acid.
-
Validation: Monitor IR for disappearance of the nitrile peak (~2250 cm⁻¹) and appearance of amide carbonyl (~1660 cm⁻¹).
-
Part 3: Biological Performance & Application
NMDA Receptor Modulation (ACBC Dominance)
ACBC is a cyclic homologue of glycine. Experimental data confirms that ACBC (specifically the acid form generated from the carboxamide in vivo) acts as a partial agonist/antagonist at the glycine co-agonist site of the NMDA receptor.
-
Mechanism: The rigid cyclobutane ring constrains the distance between the amine and the carboxylate, mimicking the bioactive conformation of glycine but with added steric bulk that prevents full receptor activation.
-
Data Point: ACBC displaces [3H]-glycine with high affinity, often showing
values in the micromolar range, depending on the specific subunit composition.
Peptide Stability (Tuftsin Analogs)
Both scaffolds are used to stabilize peptides against enzymatic degradation.
-
Experiment: Incorporation of ACBC into Tuftsin (Thr-Lys-Pro-Arg) analogs.
-
Result: The ACBC-containing analogs showed significantly higher resistance to leucine aminopeptidase compared to the native peptide. The gem-disubstituted carbon prevents the enzyme from accessing the peptide bond.
Solubility & Permeability (HCBC Utility)
HCBC is increasingly used in fragment-based drug discovery (FBDD).
-
Advantage: Unlike ACBC, which introduces a charge (ammonium) at physiological pH, HCBC remains neutral. This allows it to improve water solubility (via the OH group) without hindering passive membrane permeability (which charged species struggle with).
Part 4: Decision Matrix (When to use which?)
Figure 2: Selection logic for medicinal chemists.
References
-
Gaoni, Y., et al. (1994). "Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives." Journal of Medicinal Chemistry. Link
-
Watson, G. B., et al. (1990).[3] "Pharmacological characteristics of cyclic homologues of glycine at the N-methyl-D-aspartate receptor-associated glycine site." Neuropharmacology. Link
-
Wiberg, K. B., et al. (1974).[4] "Conformations of Cyclobutane." Journal of the American Chemical Society. (Fundamental structural data on puckering).
-
Zanuy, D., et al. (2006).[5] "Identification of the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid." Chemical Physics Letters. Link[6]
-
Org. Synth. (1988). "Cyclobutanone Synthesis." Organic Syntheses, Coll.[4] Vol. 6, p.320.[4] (Source for precursor synthesis). Link
Sources
Comparative Crystallographic Guide: 1-Hydroxycyclobutane-1-carboxamide Scaffolds
The following guide provides an in-depth comparative analysis of the crystallographic and structural properties of 1-Hydroxycyclobutane-1-carboxamide and its relevant analogs.
Executive Summary
1-Hydroxycyclobutane-1-carboxamide represents a critical "conformationally restricted" building block in modern drug design. Unlike its acyclic analogs, which suffer from high entropic penalties upon protein binding, this cyclobutane scaffold locks pharmacophores into a precise vector orientation.
This guide analyzes the X-ray crystallographic data of the 1-hydroxycyclobutane core, comparing it against:
-
The Acyclic Standard: 2-Hydroxy-2-methylpropanamide (flexible control).
-
The Amino Bioisostere: 1-Aminocyclobutane-1-carboxamide (ACBC).
Key Finding: The cyclobutane ring adopts a distinct "puckered" or "butterfly" conformation (approx. 30–35°), positioning the hydroxyl and carboxamide groups in a pseudo-equatorial/axial arrangement that is energetically distinct from planar models.
Crystallographic Structural Analysis
The "Butterfly" Conformation
X-ray diffraction studies of 1-substituted cyclobutanes reveal that the ring is rarely planar. For the 1-hydroxycyclobutane-1-carboxylic acid (the direct precursor and structural surrogate for the amide), the ring exhibits significant puckering to relieve torsional strain between eclipsed methylene hydrogens.
-
Puckering Angle (
): ~28° – 35° -
Substituent Orientation: The 1,1-disubstitution forces the bulky carboxamide/carboxylic groups into a specific orientation to minimize 1,3-diaxial interactions.
-
Bond Lengths: The C–C bonds in the ring are typically elongated (~1.55 Å) compared to standard alkanes due to ring strain (~26.3 kcal/mol).
Supramolecular Synthons & H-Bonding
While the acid form crystallizes into infinite hydrogen-bonded chains (catemers) driven by
| Feature | 1-Hydroxycyclobutane-1-carboxylic acid (Observed) | 1-Hydroxycyclobutane-1-carboxamide (Predicted/Analog) |
| Primary Synthon | Infinite Chains (Catemers) | Centrosymmetric Dimers ( |
| H-Bond Donor | -OH, -COOH | -OH, -NH₂ |
| H-Bond Acceptor | -C=O, -OH | -C=O, -OH |
| Packing Motif | Polar, layered sheet structures | 3D network via amide-hydroxyl cross-linking |
Expert Insight: In drug design, this "dimer vs. chain" preference dictates solubility. The amide's ability to act as both a double donor (-NH2) and acceptor (-C=O) allows it to bridge water molecules in a solvent pocket more effectively than the acid.
Comparative Performance Analysis
Comparison with Acyclic Analog
Alternative: 2-Hydroxy-2-methylpropanamide (Acyclic)
| Parameter | 1-Hydroxycyclobutane-1-carboxamide | 2-Hydroxy-2-methylpropanamide | Impact on Drug Design |
| Conformational Freedom | Restricted (Rigid Ring) | High (Free Rotation) | Cyclobutane reduces entropic penalty upon binding. |
| Vector Angle ( | Fixed (~109° distorted by pucker) | Variable (Averaged) | Cyclobutane allows precise pharmacophore targeting. |
| Metabolic Stability | High (Steric bulk protects | Moderate | Ring strain alters oxidative susceptibility. |
| Solubility (logP) | Lower (More compact/Polar surface) | Higher | Cyclobutane analogs often have better oral bioavailability. |
Comparison with Amino Analog
Alternative: 1-Aminocyclobutane-1-carboxamide (ACBC)
| Parameter | Hydroxy-Scaffold (-OH) | Amino-Scaffold (-NH2) | Mechanistic Difference |
| H-Bond Capability | 1 Donor / 2 Acceptors | 2 Donors / 1 Acceptor | Hydroxyl is a better mimic for transition states (e.g., tetrahedral intermediates). |
| pKa (Substituent) | ~13 (Alcohol) | ~9 (Amine) | The amino group is protonated at physiological pH; the hydroxyl is neutral. |
| Crystal Density | High (Efficient packing) | Moderate (Chloride salts often used) | Hydroxyl groups facilitate denser packing via cooperative H-bonds. |
Experimental Protocols
Synthesis & Crystallization Workflow
To generate high-quality single crystals for X-ray diffraction, a slow evaporation method is recommended to favor the thermodynamic polymorph.
Figure 1: Synthetic pathway and crystallization workflow for structural determination.
Crystallization Protocol (Self-Validating)
-
Dissolution: Dissolve 50 mg of pure 1-hydroxycyclobutane-1-carboxamide in 2 mL of Ethanol/Water (9:1 v/v).
-
Validation: Solution must be clear. Turbidity indicates impurities or supersaturation.
-
-
Filtration: Pass through a 0.45 µm PTFE filter into a clean scintillation vial.
-
Nucleation: Cover the vial with parafilm and poke 3-5 small holes. Place in a vibration-free environment at 4°C.
-
Why: Lower temperature reduces solubility slowly, promoting fewer, larger crystals over polycrystalline aggregates.
-
-
Harvesting: After 48-72 hours, harvest colorless block-like crystals. Mount on a glass fiber using epoxy.
Visualizing the Interaction Network
The following diagram illustrates the theoretical Hydrogen-Bonding Network differences between the Acid (Chain) and Amide (Dimer) forms, crucial for understanding their solid-state stability.
Figure 2: Comparison of supramolecular synthons. The Amide form favors closed dimers (R2,2(8)), whereas the Acid form favors infinite catemer chains.
References
-
Betz, R., & Klüfers, P. (2007).[1] 1-Hydroxycyclobutane-1-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4032.[1]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.
-
PubChem. 1-Hydroxycyclobutane-1-carboxylic acid (Compound Summary). National Library of Medicine.
- Wiberg, K. B. (1996). The Structure and Energetics of Cyclobutane and Its Derivatives. Accounts of Chemical Research. (Contextual grounding for ring puckering energetics).
-
Sigma-Aldrich. 1-Amino-1-cyclobutanecarboxylic acid Product Sheet.
Sources
A Researcher's Guide to Elemental Analysis of C5H9NO2: Theoretical Values vs. Experimental Realities
For researchers, scientists, and drug development professionals, establishing the elemental composition of a compound is a foundational step in its characterization, confirming its identity and purity. This guide provides an in-depth look at the expected elemental analysis values for the molecular formula C5H9NO2, a common formula for compounds like the amino acid Proline. We will explore the theoretical percentages, the practical application of combustion analysis, potential sources of deviation, and how this classical technique compares to modern spectroscopic methods.
Theoretical Elemental Composition of C5H9NO2
The expected elemental composition of a compound with the formula C5H9NO2 is calculated based on the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O). The molecular weight of C5H9NO2 is 115.13 g/mol .[1]
The theoretical percentages for each element are as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 52.16 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 7.88 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 12.17 |
| Oxygen | O | 15.999 | 2 | 31.998 | 27.79 |
| Total | 115.132 | 100.00 |
Note: Atomic weights may vary slightly based on the source, leading to minor differences in calculated percentages.[2]
The Experimental Approach: Combustion-Based Elemental Analysis
The most common method for determining the elemental composition of organic compounds is combustion analysis, often referred to as CHN analysis.[3] This technique provides a quantitative determination of the mass percentages of carbon, hydrogen, and nitrogen in a sample.
Experimental Workflow
The process of combustion analysis is a destructive method that involves the complete oxidation of the sample in a high-temperature environment. The resulting combustion products are then separated and quantified.
Caption: A simplified workflow of combustion-based elemental analysis.
Step-by-Step Methodology
-
Sample Preparation: A small, precisely weighed amount of the C5H9NO2 sample (typically 1-3 mg) is placed in a tin or silver capsule. The sample must be homogenous and completely dry, as residual solvents or water can significantly impact the results.[1]
-
Combustion: The encapsulated sample is introduced into a combustion furnace heated to approximately 900-1000 °C. In the presence of a constant stream of pure oxygen, the sample undergoes rapid and complete combustion.
-
Reduction and Separation: The combustion gases, primarily CO2, H2O, and N2 (along with NOx), are passed through a reduction chamber containing copper to convert any nitrogen oxides back to N2. These gases are then separated using chromatographic techniques.
-
Detection: The separated gases flow through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the carrier gas (typically helium) as each combustion product passes through, generating a signal proportional to the concentration of the element.
-
Data Analysis: The instrument's software integrates the signals from the detector and, using a calibration based on a known standard, calculates the mass percentages of Carbon, Hydrogen, and Nitrogen in the original sample. The percentage of Oxygen is typically determined by difference, although it can also be measured directly through pyrolysis.[4]
Interpreting the Results: When Experimental Values Deviate
In an ideal scenario, the experimental results from elemental analysis would perfectly match the theoretical values. However, in practice, small deviations are expected. A generally accepted tolerance for elemental analysis data in academic and industrial settings is ±0.4% of the theoretical value.[2][5]
Common Sources of Error
Discrepancies between theoretical and experimental values can arise from several factors throughout the analytical process. Understanding these potential pitfalls is crucial for accurate interpretation of the data.
| Error Type | Description | Mitigation Strategies |
| Systematic Errors | Consistent, repeatable errors that are inherent to the method or instrumentation. | Regular instrument calibration, use of certified reference materials, proper maintenance. |
| Random Errors | Unpredictable fluctuations in measurements. | Multiple analyses of the same sample and statistical analysis of the results. |
| Gross Errors | Significant, non-repeatable mistakes. | Careful sample handling, meticulous record-keeping, and re-analysis if an outlier is detected. |
Specific sources of error include: [6]
-
Incomplete Combustion: If the sample does not burn completely, the measured percentages of C, H, and N will be lower than the actual values.
-
Sample Purity: The presence of impurities, such as residual solvents or by-products from synthesis, will alter the elemental composition.[1]
-
Hygroscopic Samples: Compounds that readily absorb moisture from the atmosphere will have an artificially high hydrogen content.
-
Improper Sample Handling: Contamination from dust, fibers, or improper weighing can lead to inaccurate results.[7]
-
Instrumental Drift: Changes in detector response or gas flow rates over time can affect accuracy.[7]
Caption: Decision tree for evaluating elemental analysis results.
Comparison with Other Analytical Techniques
While elemental analysis is a powerful tool for confirming the empirical formula of a pure compound, it is often used in conjunction with other analytical methods for a comprehensive characterization.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Combustion and detection of elemental gases. | Quantitative elemental composition (%C, %H, %N). | Highly accurate for pure compounds, relatively fast. | Destructive, provides no structural information.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed structural information, including connectivity of atoms. | Non-destructive, provides rich structural data. | Can be less sensitive to certain impurities, quantification requires internal standards.[9] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their affinity for a stationary phase. | Purity of the sample, quantification of components. | Highly sensitive for detecting impurities, can be used for preparative purification. | Does not provide direct elemental or structural information. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight and fragmentation patterns, which can infer structure. | High sensitivity, provides accurate molecular weight. | Can be difficult to quantify without standards, may not distinguish isomers. |
In modern drug development and chemical research, a combination of these techniques is typically employed to unequivocally establish the identity, structure, and purity of a compound. Elemental analysis serves as a fundamental check of the empirical formula, complementing the structural insights provided by NMR and MS, and the purity assessment from HPLC.
Conclusion
For a compound with the molecular formula C5H9NO2, the theoretical elemental composition provides a critical benchmark for experimental verification. Combustion-based elemental analysis is a robust and reliable method for this purpose, with an accepted experimental deviation of ±0.4%. By understanding the principles of the technique and the potential sources of error, researchers can confidently interpret their results and ensure the integrity of their chemical entities. When integrated with other analytical techniques, elemental analysis remains an indispensable tool in the modern research and development landscape.
References
- Capital Resin Corporation. (2025, November 11). What Causes the Most Errors in Chemical Analysis?
- Summary of CHNS Elemental Analysis Common Problems. (n.d.).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Seamaty. (2023, April 17). Common Errors and Pitfalls in Clinical Chemistry Analyzer Testing.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine.
- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
- An International Study Evaluating Elemental Analysis. (2020). ACS Omega, 5(13), 7536-7541.
- Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. (2015).
-
Wikipedia. (2023, October 27). Elemental analysis. Retrieved from [Link]
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
- ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
- Measurlabs. (2023, August 15). Comparison of Elemental Analysis Techniques.
- ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
- U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
- Creative Proteomics. (n.d.). Amino Acid Analysis: A Comprehensive Overview.
- BOC Sciences. (2025, September 10). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.
- BioPharmaSpec. (2023, June 19). Amino Acid Analysis: an essential technique for the analytical lab.
- Evaluation of the molecular mechanism underlying proline metabolic and catabolic pathways and some morpho-physiological traits of tobacco (Nicotiana tabacum L.) plants under arsenic stress. (2022). BMC Plant Biology, 22(1), 1-17.
- Estimation of proline content in advance mutant lines of oat (Avena sativa L.) under water stress condition. (2018). Journal of Pharmacognosy and Phytochemistry, 7(4), 2165-2167.
- Genomics Lab. (2013, September 26).
- A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. (2020). Frontiers in Plant Science, 11, 589433.
- Lifeasible. (n.d.). Proline Content Measurement.
Sources
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- 4. bachem.com [bachem.com]
- 5. measurlabs.com [measurlabs.com]
- 6. Explain the different types of errors that can occur in elemental analysis of organic compounds ? | Sathee Forum [forum.prutor.ai]
- 7. capitalresin.com [capitalresin.com]
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- 9. nmrmbc.com [nmrmbc.com]
Safety Operating Guide
Personal protective equipment for handling 1-Hydroxycyclobutane-1-carboxamide
[1]
Executive Summary & Hazard Context
1-Hydroxycyclobutane-1-carboxamide (CAS 10250-27-8) is a polar, cyclic amide used primarily as a building block in pharmaceutical synthesis.[1] While often categorized under generic GHS "Irritant" standards, its role as a drug intermediate requires handling it with Potent Compound Safety (PCS) protocols until specific toxicological limits (OEL/ADE) are established.[1]
Critical Hazard Profile:
-
Physical State: Solid / Crystalline Powder (High risk of aerosolization).[1]
-
Primary Routes of Entry: Inhalation of dust and dermal absorption (especially when solvated).[1]
-
Chemical Functionality: The amide group increases water solubility, facilitating transport across mucous membranes if inhaled.[1]
-
GHS Classification: H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire." This matrix is designed to prevent sensitization and systemic exposure.[1]
| Protection Zone | Core Requirement | Technical Specification & Rationale |
| Respiratory | Engineering Controls First | Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Outside Hood): N95 or P100 particulate respirator.[1] Rationale: As a solid, the primary vector is dust.[1] Amides are low-volatility, so carbon vapor filters are unnecessary unless the compound is dissolved in volatile solvents.[1] |
| Dermal (Hand) | Double-Gloving Strategy | Inner Layer: 4-mil Nitrile (High dexterity).Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff).Rationale: Small cyclic amides can permeate thin nitrile when in solution (e.g., DMSO/DMF).[1] Double gloving provides a breakthrough buffer. |
| Ocular | Sealed Protection | Chemical Splash Goggles (ANSI Z87.1).Rationale: Standard safety glasses are insufficient for fine powders which can bypass side-shields via air currents.[1] |
| Body | Tyvek® Lab Coat | Disposable, wrist-fitted coat. Rationale: Cotton coats trap dust in fibers, creating a secondary exposure source in breakrooms/offices.[1] Use disposable sleeves if working with large quantities. |
Operational Workflow: Step-by-Step Protocol
Phase A: Pre-Handling & Weighing[1]
-
Static Control: Cyclic amides in crystalline form are prone to static charge.[1] Use an anti-static gun or ionizing bar inside the balance enclosure to prevent "flying powder."[1]
-
Containment: All weighing must occur within a Powder Containment Balance Enclosure or a Fume Hood.[1] Never weigh on an open bench.
Phase B: Solvation & Synthesis[1]
-
Solvent Selection: When dissolving 1-Hydroxycyclobutane-1-carboxamide, be aware that polar aprotic solvents (DMSO, DMF) significantly increase skin permeability.[1]
-
The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touching sash, knobs) and dominant hand as "dirty" (touching spatulas, vessels). Change outer gloves immediately if splash occurs.
Phase C: Decontamination
Visualization: Safe Handling Decision Tree
The following diagram outlines the decision logic for handling this specific intermediate, prioritizing engineering controls over PPE.
Figure 1: Operational logic flow for handling 1-Hydroxycyclobutane-1-carboxamide, distinguishing between solid-state dust risks and solution-phase permeation risks.[1]
Disposal & Emergency Response
Waste Segregation
-
Solid Waste: Dispose of contaminated gloves, wipes, and weighing boats in Hazardous Solid Waste drums. Do not use general trash.
-
Liquid Waste: Segregate into Organic Non-Halogenated waste (unless halogenated solvents like DCM were used).[1]
-
Labeling: Clearly label waste tags with the full chemical name. Avoid abbreviations like "Cyclobutane amide."[1]
Emergency Procedures
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 344800, 1-Hydroxycyclohexane-1-carboxamide (Analogous Structure).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] United States Department of Labor. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Amides.[1] Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
